Clindamycin B Palmitate
Description
Classification and Chemical Nature as a Lincosamide Ester Prodrug
Clindamycin (B1669177) itself is a semi-synthetic antibiotic belonging to the lincosamide class. google.comdrugbank.com It is derived from lincomycin (B1675468), a natural antibiotic, through a chemical modification involving a 7(S)-chloro substitution of the 7(R)-hydroxyl group. google.comwikipedia.org Clindamycin palmitate is specifically classified as a lincosamide ester prodrug. This indicates that the core lincosamide structure of clindamycin has been chemically linked to palmitic acid, a common fatty acid, via an ester bond. regionvasterbotten.se This esterification is the key to its function as a prodrug.
The chemical name for clindamycin palmitate hydrochloride is Methyl 7-chloro-6, 7, 8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride. regionvasterbotten.se Upon oral administration, this ester is hydrolyzed in the gastrointestinal tract and liver by enzymes, releasing the active clindamycin to exert its antibacterial effects. patsnap.commdpi.com
| Property | Description |
| Drug Class | Lincosamide Antibiotic google.comdrugbank.com |
| Prodrug Type | Lincosamide Ester Prodrug |
| Parent Drug | Clindamycin patsnap.com |
| Esterifying Moiety | Palmitic Acid regionvasterbotten.se |
| Chemical Name | Methyl 7-chloro-6, 7, 8-trideoxy-6-(1-methyl-trans-4-propyl-L-2-pyrrolidinecarboxamido)-1-thio-L-threo-α-D-galacto-octopyranoside 2-palmitate monohydrochloride regionvasterbotten.se |
Properties
CAS No. |
68206-99-5 |
|---|---|
Molecular Formula |
C33H61ClN2O6S |
Molecular Weight |
649.369 |
IUPAC Name |
[6-[2-chloro-1-[(4-ethyl-1-methylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate |
InChI |
InChI=1S/C33H61ClN2O6S/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-26(37)41-31-29(39)28(38)30(42-33(31)43-5)27(23(3)34)35-32(40)25-21-24(7-2)22-36(25)4/h23-25,27-31,33,38-39H,6-22H2,1-5H3,(H,35,40) |
InChI Key |
LSOHVGOQENSEGU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OC1C(C(C(OC1SC)C(C(C)Cl)NC(=O)C2CC(CN2C)CC)O)O |
Synonyms |
(2S-trans)-Methyl 7-Chloro-6,7,8-trideoxy-6-[[(4-ethyl-1-methyl-2-pyrrolidinyl)carbonyl]amino]-1-thio-L-threo-α-D-galacto-octopyranoside 2-Hexadecanoate |
Origin of Product |
United States |
Molecular Mechanisms of Action of Clindamycin Active Moiety
Interaction with the 50S Ribosomal Subunit
Clindamycin (B1669177) specifically targets the 50S subunit of the bacterial ribosome. nih.govmdpi.comdrugbank.com This large subunit contains the peptidyl transferase center (PTC), the active site responsible for forming peptide bonds between amino acids. jcadonline.commdpi.com By binding at or near the PTC, Clindamycin interferes with the crucial steps of protein synthesis. mdpi.commdpi.com
Specific Binding to 23S Ribosomal RNA (rRNA)
The binding site for Clindamycin is located within the 23S rRNA component of the 50S subunit. drugbank.commdpi.compatsnap.com The drug molecule nestles into a pocket formed by specific nucleotides of the 23S rRNA, leading to the inhibition of the peptidyl transferase reaction. patsnap.comoup.com This interaction prevents the proper positioning of aminoacyl-tRNA and peptidyl-tRNA molecules at the A- and P-sites of the ribosome, respectively, thereby blocking peptide bond formation. mdpi.commdpi.com
Crystallographic Analysis of Ribosomal Binding in Bacterial Species
Crystallographic studies have provided detailed, atomic-level insights into the binding of Clindamycin to bacterial ribosomes from various species, elucidating the precise molecular interactions that underpin its antibiotic activity.
Crystal structures of Clindamycin in complex with ribosomes from Escherichia coli and Deinococcus radiodurans have revealed the key interactions between the antibiotic and the 23S rRNA. pnas.orgnih.gov In the E. coli ribosome, the galactose sugar moiety of Clindamycin forms numerous hydrogen bonds with nucleotides such as A2058, A2059, and A2503. pnas.org The propyl pyrrolidinyl group of Clindamycin is positioned to sterically interfere with the placement of the aminoacyl-tRNA in the A-site. pnas.org
Studies on Deinococcus radiodurans ribosomes have also shown that Clindamycin binds in the peptidyl transferase center, overlapping with the binding sites of other antibiotics. researchgate.netucsd.edu However, there are some differences in the observed conformation of the bound drug between different bacterial species, suggesting a degree of plasticity in the binding pocket. nih.gov
The stability of the Clindamycin-ribosome complex is heavily reliant on a network of hydrogen bonds. researchgate.net The hydroxyl groups of the galactose sugar portion of Clindamycin are crucial for these interactions. mpg.de
Key hydrogen bonds have been identified between Clindamycin and several 23S rRNA nucleotides within the binding pocket. These include interactions with A2058, A2059, A2503, G2505, and C2452. mdpi.com For instance, the N1 of adenine (B156593) A2058 forms a hydrogen bond with the 2-hydroxyl group of Clindamycin. asm.org The bridging amine of Clindamycin also forms a hydrogen bond with the ribose of G2505 in the E. coli ribosome. pnas.org These specific hydrogen bonds anchor the drug molecule firmly in its binding site, leading to the effective inhibition of protein synthesis.
Interactive Data Table: Key 23S rRNA Residues Interacting with Clindamycin
| Interacting Residue (E. coli numbering) | Type of Interaction | Reference |
| A2058 | Hydrogen Bond | mdpi.compnas.orgasm.org |
| A2059 | Hydrogen Bond, Protected by Clindamycin | mdpi.comoup.compnas.org |
| A2503 | Hydrogen Bond | mdpi.compnas.org |
| G2505 | Hydrogen Bond | mdpi.compnas.org |
| C2452 | van der Waals Contact, Hydrogen Bond | mdpi.compnas.org |
| U2506 | Desolvation of propyl group | pnas.org |
| A2451 | Protected by Clindamycin | oup.comnih.gov |
Crystallographic Analysis of Ribosomal Binding in Bacterial Species
Comparative Studies with Related Lincosamides (e.g., Lincomycin)
Clindamycin, a lincosamide antibiotic, primarily exerts its therapeutic effect by inhibiting bacterial protein synthesis. jcadonline.compatsnap.commsdmanuals.com This is achieved through its interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. patsnap.comtimeofcare.com
Inhibition of Bacterial Protein Synthesis
Clindamycin targets the 50S subunit of the bacterial ribosome, a large and complex structure composed of ribosomal RNA (rRNA) and proteins. msdmanuals.comnih.govamazonaws.commdpi.com By binding to this subunit, clindamycin disrupts the normal process of protein production, which is essential for bacterial growth and replication. patsnap.com
Interference with Ribosome Assembly and Polyribosome Formation
Clindamycin has been shown to impede the assembly of the ribosome itself. drugbank.comnih.gov The proper formation of the 70S ribosome, which consists of the 50S and 30S subunits, is a critical prerequisite for the initiation of protein synthesis. By interfering with this assembly, clindamycin reduces the number of functional ribosomes available for protein production. Furthermore, it can disrupt the formation of polyribosomes, which are complexes of multiple ribosomes simultaneously translating a single mRNA molecule, thereby further decreasing the efficiency of protein synthesis.
Disruption of the Translation Process and Peptide Elongation
The primary mechanism of clindamycin's action is the disruption of the translation process, specifically the elongation of the growing polypeptide chain. amazonaws.comresearchgate.net It achieves this by interfering with the transpeptidation reaction, a key step where a peptide bond is formed between the incoming amino acid and the growing peptide chain. amazonaws.com This blockage of peptide bond formation effectively halts the synthesis of new proteins. mdpi.com Some research also suggests that clindamycin can cause the premature dissociation of peptidyl-tRNA from the ribosome. drugbank.comresearchgate.net
Effects on Aminoacyl-tRNA Binding at the A-site
Clindamycin's binding site on the 50S ribosomal subunit is located near the peptidyl transferase center (PTC), a critical region for peptide bond formation. mdpi.compnas.org This strategic location allows it to interfere with the proper positioning of aminoacyl-tRNA (aa-tRNA) at the acceptor site (A-site) of the ribosome. mdpi.compnas.org By obstructing the A-site, clindamycin prevents the incoming aa-tRNA from binding, thereby preventing the addition of the next amino acid to the polypeptide chain. nih.gov Some studies suggest that clindamycin's three-dimensional structure mimics that of the 3'-ends of certain tRNA molecules, allowing it to act as a competitive inhibitor at the A-site. drugbank.com
Disruption of the Translation Process and Peptide Elongation
Bacteriostatic and Bactericidal Activity Spectrum Considerations
Clindamycin is generally considered a bacteriostatic antibiotic, meaning it inhibits the growth and reproduction of bacteria without directly killing them. patsnap.comamazonaws.com However, at higher concentrations or against certain susceptible bacterial strains, it can exhibit bactericidal (bacteria-killing) activity. patsnap.comnih.govamazonaws.com Its effectiveness can vary depending on the specific organism, the site of infection, and the concentration of the drug. nih.govamazonaws.com
Clindamycin has a spectrum of activity that primarily includes Gram-positive aerobic bacteria and a wide range of anaerobic bacteria. jcadonline.comnih.gov It is effective against many strains of staphylococci and streptococci. amazonaws.comnih.gov However, resistance to clindamycin has been observed in some bacterial species, which can limit its clinical utility. amazonaws.com
Modulation of Bacterial Virulence Factor Expression
Beyond its direct impact on bacterial growth, clindamycin can also modulate the expression of bacterial virulence factors. nih.govasm.org Virulence factors are molecules produced by bacteria that contribute to their ability to cause disease.
Suppression of Exotoxin Production (e.g., Panton-Valentine Leucocidin, Toxic-Shock-Staphylococcal Toxin)
Clindamycin has been shown to suppress the production of various exotoxins by certain bacteria, particularly Staphylococcus aureus. nih.govdroracle.aiasm.org This includes potent toxins like Panton-Valentine Leucocidin (PVL) and Toxic-Shock-Staphylococcal Toxin (TSST-1). nih.govdroracle.airesearchgate.netresearchgate.nethealth.qld.gov.au By inhibiting the synthesis of these toxins, which are proteins, clindamycin can reduce the severity of toxin-mediated infections. timeofcare.comnih.gov This anti-toxin effect is a significant aspect of its therapeutic action in certain clinical scenarios. nih.govasm.org
Impact on Adhesion and Biofilm Formation Mechanisms
Clindamycin's influence on bacterial adhesion and biofilm formation is multifaceted, with effects varying based on the bacterial species and the concentration of the antibiotic.
Impact on Bacterial Adhesion At sub-inhibitory concentrations (sub-MICs), clindamycin can significantly reduce the ability of bacteria to adhere to host cells. amazonaws.commdpi.comoup.com This is achieved by inhibiting the synthesis of proteins on the bacterial cell surface that are crucial for attachment. amazonaws.commdpi.com For instance, clindamycin has been shown to:
Inhibit the production of M protein by Group A β-hemolytic streptococci, which is a key factor in their adherence. mdpi.comfrontiersin.org
Decrease the adherence of Escherichia coli to buccal epithelial cells. oup.comnih.gov One study observed that the number of adherent E. coli per epithelial cell dropped from approximately 58 to about 21-26 after being grown in the presence of sub-MICs of clindamycin. oup.com
Cause changes in the bacterial cell wall surface, which not only decreases adherence but may also enhance the opsonization and phagocytosis of the bacteria by the host's immune system. amazonaws.commdpi.com
Table 1: Research Findings on the Impact of Sub-Inhibitory Clindamycin on Bacterial Adhesion
| Bacterial Species | Finding | Reference |
|---|---|---|
| Escherichia coli | Adherence to buccal epithelial cells was reduced from 58.3 bacteria per cell to 21.1 per cell at a clindamycin concentration of 2-32 mg/l. | oup.comnih.gov |
| Streptococcus pyogenes (Group A Strep) | Inhibits the synthesis of M protein, a virulence factor that aids in adherence to host cells. | mdpi.comfrontiersin.org |
| Bacteroides fragilis | Sub-inhibitory doses induced morphological changes, including the loss of its capsular polysaccharide, which is a virulence factor. | oup.com |
Impact on Biofilm Formation The effect of clindamycin on biofilm formation is complex. Biofilms are structured communities of bacteria encased in a self-produced matrix, which makes them notoriously difficult to treat. nih.gov
Research indicates that at sub-inhibitory concentrations, clindamycin can paradoxically induce or increase biofilm formation in certain bacteria, notably in strains of Staphylococcus aureus and Staphylococcus epidermidis. nih.govplos.org This is often considered a bacterial stress response. plos.orgresearchgate.net Studies have shown that this induction of biofilm mass is linked to the upregulation of specific genes associated with biofilm development. nih.govplos.org For example, in S. aureus, sub-MICs of clindamycin were found to upregulate genes such as atlA (autolysin), fnbA and fnbB (fibronectin-binding proteins), and genes related to the release of extracellular DNA (eDNA), a key component of the biofilm matrix. nih.govresearchgate.net
Conversely, for mature, established biofilms, different strategies may be required. Single or prolonged exposure to clindamycin may not significantly reduce the bacterial load within a mature biofilm. asm.orgresearchgate.net However, studies have shown that repeated exposures or sequential treatment (e.g., following an initial treatment with other antibiotics like rifampicin) can lead to a significant reduction in the bacterial population within the biofilm. asm.orgresearchgate.net
**Table 2: Effect of Sub-Inhibitory Clindamycin on Biofilm-Related Gene Expression in *S. aureus***
| Gene(s) | Function | Effect of Sub-Inhibitory Clindamycin | Reference |
|---|---|---|---|
| atlA, lrgA | Autolysis, eDNA release | Upregulation | plos.orgresearchgate.net |
| fnbA, fnbB | Adhesion, attachment | Upregulation | plos.orgresearchgate.net |
| psm | Surfactant activity, biofilm dispersal | Upregulation | nih.govplos.org |
| agrA | Quorum sensing, stress response | Upregulation | plos.orgresearchgate.net |
Mechanisms of Antimicrobial Resistance to Clindamycin
Target Site Modification Mechanisms
Alterations at the molecular target of clindamycin (B1669177), the 50S ribosomal subunit, represent a primary mode of resistance, preventing the antibiotic from binding and inhibiting protein synthesis.
The most prevalent mechanism of acquired resistance to macrolides, lincosamides (including clindamycin), and streptogramin B antibiotics (the MLSB phenotype) is the post-transcriptional methylation of 23S ribosomal RNA (rRNA). rcsb.orgnih.govnih.govmdpi.commdpi.com This modification is catalyzed by a family of enzymes known as Erm (erythromycin ribosome methylase) methyltransferases. rcsb.orgnih.govnih.govmbl.or.kr
These enzymes utilize S-adenosyl-methionine as a methyl donor to methylate a specific adenine (B156593) residue (A2058 in Escherichia coli numbering) within the peptidyl transferase center of the 23S rRNA. rcsb.org This methylation alters the chemical properties and increases the steric bulk at the antibiotic's binding site, which significantly reduces the affinity of clindamycin for the 50S ribosomal subunit. rcsb.org The erm genes can be located on plasmids and other mobile genetic elements, facilitating their spread among bacterial populations. nih.gov
Expression of erm-mediated resistance can be either constitutive or inducible. nih.govnih.govasm.org In constitutive resistance (cMLSB), the methylase is continuously produced, leading to resistance to all MLSB antibiotics. nih.govnih.gov In inducible resistance (iMLSB), the methylase is only synthesized in the presence of an inducing agent, typically a macrolide antibiotic like erythromycin (B1671065). nih.govnih.govmcmaster.ca Strains with inducible resistance may appear susceptible to clindamycin in vitro in the absence of a macrolide, but therapy with clindamycin can select for constitutive mutants, leading to clinical failure. nih.govjlabphy.org The D-test is a standard laboratory method used to detect this inducible resistance phenotype. nih.govasm.org
Another gene, cfr (chloramphenicol-florfenicol resistance), encodes a methyltransferase that modifies an adenine residue (A2503 in E. coli numbering) in the 23S rRNA, also conferring resistance to clindamycin among other antibiotics. rcsb.org
Table 1: Key Genes Involved in Ribosomal RNA Methylation and Clindamycin Resistance
| Gene Family | Specific Genes | Mechanism of Action | Resistance Phenotype |
| erm | erm(A), erm(B), erm(C) | Methylation of A2058 in 23S rRNA | MLSB (Macrolide-Lincosamide-Streptogramin B) |
| cfr | cfr | Methylation of A2503 in 23S rRNA | PhLOPSA (Phenicols, Lincosamides, Oxazolidinones, Pleuromutilins, and Streptogramin A) |
Mutations in the genes encoding ribosomal proteins, particularly those of the large 50S subunit, can also lead to clindamycin resistance. These alterations can interfere with the binding of the antibiotic to its target. Research has identified mutations in ribosomal proteins L4 and L22 as contributors to resistance against macrolides and, in some cases, clindamycin. asm.orgnih.govasm.org
In Streptococcus pneumoniae, mutations within a highly conserved region of the L4 protein have been found in macrolide-resistant strains, with some mutations also conferring resistance to clindamycin. asm.org Similarly, mutations in the L22 protein have been associated with resistance to macrolides, and while the effect on clindamycin susceptibility can be less pronounced, certain mutations can contribute to reduced susceptibility. nih.gov For example, a deletion of three amino acids in the L22 protein of one S. pneumoniae mutant resulted in high-level resistance to macrolides and intermediate resistance to clindamycin. These findings indicate that changes in the conformation of the ribosome due to altered protein structures can allosterically affect the clindamycin binding site.
Table 2: Examples of Ribosomal Protein Alterations Conferring Clindamycin Resistance
| Ribosomal Protein | Organism | Nature of Alteration | Impact on Clindamycin Susceptibility |
| L4 | Streptococcus pneumoniae | Amino acid substitutions | Can confer co-resistance to clindamycin. asm.org |
| L22 | Streptococcus pneumoniae | Amino acid substitutions, deletions | Can contribute to reduced susceptibility or resistance to clindamycin. nih.gov |
Ribosomal RNA Methylation (e.g., Erm Genes)
Efflux Pump Mediated Resistance
Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism reduces the intracellular concentration of the drug, preventing it from reaching its target.
Two major superfamilies of efflux pumps are involved in clindamycin resistance: the ATP-Binding Cassette (ABC) transporters and the Resistance-Nodulation-Cell Division (RND) superfamily.
ABC transporters utilize the energy from ATP hydrolysis to drive the transport of substrates across the cell membrane. Several ABC-F subfamily proteins, which are a type of ABC transporter, have been shown to confer resistance to clindamycin not by efflux but through a mechanism of ribosomal protection. asm.orgmdpi.comencyclopedia.pub These proteins bind to the ribosome and dislodge the antibiotic, thereby allowing translation to proceed. mdpi.comasm.orgresearchgate.net
Lsa (Lincosamide and Streptogramin A resistance) proteins: The lsa(A) gene in Enterococcus faecalis is responsible for intrinsic resistance to clindamycin and quinupristin-dalfopristin. nih.govmcmaster.ca The Lsa(A) protein is an ABC homologue that protects the ribosome. asm.orgmdpi.com Other variants, such as lsa(B) found in Staphylococcus sciuri and lsa(C) in Streptococcus agalactiae, also confer resistance to lincosamides. mcmaster.caoup.comfrontiersin.org
Vga (Virginiamycin A resistance) proteins: Originally identified for their role in resistance to streptogramin A antibiotics, some variants of Vga proteins, such as Vga(A)LC found in Staphylococcus haemolyticus, have been shown to confer resistance to clindamycin as well. nih.govmcmaster.canih.gov The mechanism is also believed to be ribosomal protection. mdpi.comasm.orgnih.gov
Table 3: Examples of ABC Transporters and Ribosomal Protection Proteins in Clindamycin Resistance
| Protein/Gene | Organism(s) | Substrates | Mechanism |
| Lsa(A) | Enterococcus faecalis | Clindamycin, Quinupristin-dalfopristin | Ribosomal Protection asm.orgmdpi.commcmaster.ca |
| Lsa(C) | Streptococcus agalactiae | Lincosamides, Streptogramin A, Pleuromutilins | Ribosomal Protection mcmaster.caoup.com |
| Vga(A)LC | Staphylococcus haemolyticus | Lincosamides, Streptogramin A | Ribosomal Protection nih.govmcmaster.canih.gov |
| Msr(A) | Staphylococcus aureus | Macrolides, Streptogramin B | Efflux/Ribosomal Protection mbl.or.krjlabphy.orgnih.gov |
RND pumps are large, tripartite systems that span both the inner and outer membranes of Gram-negative bacteria and are driven by the proton motive force. Several RND pumps have been identified as contributors to clindamycin resistance.
AdeFGH (Acinetobacter drug efflux): This pump, found in Acinetobacter baumannii, is not typically expressed constitutively but can be overexpressed, leading to multidrug resistance. mdpi.com Overexpression of AdeFGH confers high-level resistance to clindamycin, as well as fluoroquinolones, chloramphenicol, and trimethoprim (B1683648). nih.govmcmaster.canih.govasm.org
AdeIJK: Also found in A. baumannii, the AdeIJK pump is constitutively expressed and contributes to intrinsic resistance to a broad range of antibiotics, including clindamycin. asm.orgnih.govmicrobiologyresearch.orgresearchgate.netasm.org Inactivation of both AdeABC and AdeIJK can lead to susceptibility to clindamycin. nih.gov
AcrAB-TolC: This is a well-characterized RND efflux system in Escherichia coli and other Enterobacteriaceae. asm.org While E. coli is intrinsically resistant to clindamycin, studies have shown that deletion of the acrAB genes significantly increases susceptibility to clindamycin, indicating that this pump actively effluxes the antibiotic. asm.orgnih.govresearchgate.net Similar roles for AcrAB-TolC orthologs have been suggested in other Gram-negative bacteria like Haemophilus influenzae. nih.govfrontiersin.org
Table 4: Examples of RND Superfamily Efflux Pumps in Clindamycin Resistance
| Pump System | Organism(s) | Substrates Including Clindamycin | Regulatory Aspects |
| AdeFGH | Acinetobacter baumannii | Fluoroquinolones, tetracyclines, chloramphenicol, clindamycin, trimethoprim nih.govmcmaster.camdpi.comasm.org | Overexpression due to mutations in the adeL regulator nih.govmdpi.com |
| AdeIJK | Acinetobacter baumannii | β-lactams, chloramphenicol, tetracyclines, lincosamides, fluoroquinolones asm.orgnih.govmicrobiologyresearch.orgresearchgate.net | Constitutively expressed; contributes to intrinsic resistance asm.orgmicrobiologyresearch.org |
| AcrAB-TolC | Escherichia coli, Enterobacter cloacae, Haemophilus influenzae | Wide range of drugs including β-lactams, fluoroquinolones, macrolides, and clindamycin asm.orgnih.govresearchgate.netfrontiersin.org | Regulated by local and global regulators such as AcrR and MarA |
Characterization of Efflux Systems Implicated in Clindamycin Resistance
Major Facilitator Superfamily (MFS) Pumps
A significant mechanism of resistance to clindamycin involves its active removal from the bacterial cytoplasm by efflux pumps. Among these, the Major Facilitator Superfamily (MFS) represents a large and diverse group of secondary active transporters that are integral to multidrug resistance in many bacteria, including the ESKAPEE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). nih.gov MFS transporters are distinct from other pump families, like the ATP-binding cassette (ABC) transporters, in their structure and energy-coupling mechanisms. mcmaster.ca They function as secondary transporters, utilizing the electrochemical proton gradient to expel a wide array of structurally dissimilar antimicrobial agents from the cell. nih.govmcmaster.ca
In Staphylococcus aureus, MFS transporters are a primary class of efflux pumps. microbialcell.comnih.gov These pumps, encoded by genes such as norA, norB, norC, mdeA, sdrM, lmrS, qacA, and qacB, contribute to resistance against various compounds, including clindamycin. microbialcell.comnih.gov For instance, the NorC multidrug transporter from S. aureus has been structurally characterized, providing insights into its function. nih.gov The activity of these pumps can be counteracted by efflux pump inhibitors (EPIs) like reserpine, which has been shown to reduce the minimum inhibitory concentrations (MICs) of certain drugs by blocking these transporters. nih.gov
The table below summarizes key MFS efflux pumps in S. aureus and their role in antimicrobial resistance.
| Efflux Pump | Encoding Gene | Function/Significance | References |
| NorA | norA | A well-characterized MFS pump in S. aureus that contributes to resistance against fluoroquinolones and other compounds. | microbialcell.comnih.gov |
| NorB | norB | An MFS transporter involved in multidrug resistance. | microbialcell.comnih.gov |
| NorC | norC | A multidrug MFS transporter whose structure has been elucidated. | nih.govmicrobialcell.comnih.gov |
| MdeA | mdeA | Contributes to the efflux of a variety of antimicrobial agents. | microbialcell.comnih.gov |
| SdrM | sdrM | An MFS pump implicated in multidrug resistance. | microbialcell.comnih.gov |
| LmrS | lmrS | An MFS transporter that can be inhibited by certain EPIs. | microbialcell.comnih.gov |
| QacA/B | qacA/B | Pumps that confer resistance to quaternary ammonium (B1175870) compounds and other antiseptics. | microbialcell.comnih.gov |
Molecular Biology of Efflux Pump Gene Overexpression
The overexpression of genes encoding efflux pumps is a critical factor in the development of high-level antibiotic resistance. In many bacteria, the expression of these pump genes is tightly regulated, and mutations within these regulatory systems can lead to their constitutive overexpression. nih.govmdpi.com
In Acinetobacter baumannii, for example, the overexpression of the Resistance-Nodulation-Cell Division (RND) family pump AdeFGH confers resistance to a range of antibiotics, including clindamycin. asm.org The adeFGH operon is typically cryptic but can be overexpressed due to mutations in the upstream adeL gene, which encodes a LysR-type transcriptional regulator. mdpi.comasm.org Similarly, in Escherichia coli, mutations in regulatory genes like marR, soxR, and acrR can lead to the overexpression of the AcrAB-TolC efflux system. nih.gov
Studies on methicillin-resistant Staphylococcus aureus (MRSA) have shown a high prevalence and overexpression of efflux pump genes like norA, norB, and norC. jidc.orgjidc.org Quantitative real-time PCR (qRT-PCR) has revealed that the expression of these genes is significantly higher in ciprofloxacin-resistant MRSA isolates compared to susceptible ones, highlighting the role of efflux pump overexpression in multidrug resistance. jidc.orgjidc.org This overexpression often results from the selective pressure exerted by antibiotic use. mdpi.com
Research on Efflux Pump Inhibitors (EPIs) and Resistance Reversal
The critical role of efflux pumps in antibiotic resistance has spurred research into efflux pump inhibitors (EPIs) as a strategy to restore the efficacy of existing antibiotics. nih.gov EPIs are molecules that block the action of efflux pumps, thereby increasing the intracellular concentration of the antibiotic. nih.gov
Several synthetic small molecule EPIs have been identified through various screening efforts. One of the first discovered was the peptidomimetic compound phenylalanyl arginyl β-naphthylamide (PAβN), which potentiates the activity of antibiotics like fluoroquinolones and macrolides by inhibiting RND efflux pumps in Gram-negative bacteria. nih.govplos.org However, its clinical potential has been limited by toxicity concerns. nih.gov Other EPIs, such as the arylpiperazine derivative 1-(1-naphthylmethyl)piperazine (B1215143) (NMP), have also been shown to potentiate the activity of various antibiotics, including clindamycin to a lesser extent. nih.govmdpi.com
Research has also focused on identifying the binding sites of these inhibitors. For instance, mutagenesis studies have identified key amino acid residues in the AcrB pump that are crucial for NMP binding. nih.gov The pyranopyridine class of EPIs has been identified as highly potent, though their effectiveness can be diminished by specific mutations in the target efflux pump. asm.org The table below presents some of the researched efflux pump inhibitors.
| Efflux Pump Inhibitor (EPI) | Mechanism/Target | Effect on Clindamycin Activity | References |
| Phenylalanyl arginyl β-naphthylamide (PAβN) | Inhibits RND family efflux pumps (e.g., AdeFGH in A. baumannii). | Reduces MIC of clindamycin. | plos.orgmdpi.com |
| 1-(1-naphthylmethyl)piperazine (NMP) | Potentiates activity of various antibiotics by inhibiting efflux pumps. | Lowers MIC of clindamycin. | nih.govmdpi.com |
| Reserpine | A natural alkaloid that can inhibit a diverse range of efflux pumps. | Can reverse resistance mediated by certain pumps. | mdpi.com |
Enzymatic Inactivation of Clindamycin (e.g., Adenylation)
Beyond efflux pumps, bacteria can develop resistance to clindamycin through enzymatic inactivation. This process involves the chemical modification of the antibiotic molecule, rendering it unable to bind to its ribosomal target. One such mechanism is adenylation, a process of nucleotidylation.
In Enterococcus faecium, the linB gene encodes a lincosamide nucleotidyltransferase. mdpi.comasm.orgnih.gov This enzyme catalyzes the adenylation of the hydroxyl group at position 3 of both clindamycin and lincomycin (B1675468), converting them into inactive adenylated forms. asm.orgnih.gov The expression of linB has been observed in both Escherichia coli and Staphylococcus aureus. asm.orgnih.gov Interestingly, the amino acid sequence of the enzyme encoded by linB does not show significant homology with the staphylococcal nucleotidyltransferases encoded by the linA and linA' genes, which also inactivate lincosamides. nih.gov The linA gene product, for example, inactivates clindamycin by converting it to clindamycin 4-(5'-adenylate). researchgate.net
Cross-Resistance Phenomena
Cross-resistance, where resistance to one antibiotic confers resistance to other, often related, antibiotics, is a significant challenge in the clinical use of clindamycin. This is most notably observed in the Macrolide-Lincosamide-Streptogramin B (MLSB) resistance phenotype.
Macrolide-Lincosamide-Streptogramin B (MLSB) Phenotype Development
Resistance to macrolides, lincosamides (like clindamycin), and streptogramin B antibiotics is frequently mediated by a single mechanism, leading to the MLSB resistance phenotype. khanacademy.org The most common mechanism is the modification of the 23S ribosomal RNA (rRNA) target site by an enzyme encoded by the erm (erythromycin ribosomal methylase) genes. mdpi.comkhanacademy.orgelsevier.es This methylase alters the ribosomal binding site for all three classes of antibiotics. khanacademy.org
The expression of erm genes can be either constitutive or inducible. jlabphy.orgresearchgate.net In constitutive MLSB resistance, the methylase is continuously produced, leading to high-level resistance to all three antibiotic classes. elsevier.esjlabphy.org In inducible MLSB (iMLSB) resistance, the methylase is only produced in the presence of an inducing agent, typically a macrolide like erythromycin. khanacademy.orgjlabphy.org Clindamycin itself is a weak inducer of this resistance. khanacademy.org Strains with the iMLSB phenotype may appear susceptible to clindamycin in vitro in the absence of an inducer, but therapy with clindamycin can select for spontaneous constitutively resistant mutants, leading to clinical failure. elsevier.esjlabphy.org
Inducible Resistance Mechanisms and Diagnostic Methodologies (e.g., D-Zone Test)
The detection of inducible clindamycin resistance is crucial to guide appropriate antibiotic therapy. The D-zone test is a simple and reliable disk diffusion method used in clinical laboratories to identify the iMLSB phenotype. microbeonline.comwho.intnih.gov
The test is performed by placing an erythromycin disk in proximity to a clindamycin disk on an agar (B569324) plate inoculated with the bacterial isolate. microbeonline.comscielo.br If the isolate possesses an inducible erm gene, the erythromycin will diffuse into the agar and induce the production of the methylase in the bacteria growing near the erythromycin disk. who.int This results in a flattening of the zone of inhibition around the clindamycin disk, creating a characteristic "D" shape. microbeonline.com A positive D-zone test indicates inducible resistance to clindamycin, and in such cases, clindamycin therapy may not be effective. who.int
The distance between the erythromycin and clindamycin disks is critical for the accuracy of the test, with a distance of 15 mm often being more effective at detecting inducible resistance than 25 mm. microbiologyresearch.org The Clinical and Laboratory Standards Institute (CLSI) provides recommendations for performing the D-zone test for staphylococci and beta-hemolytic streptococci. nih.gov
The table below outlines the different MLSB resistance phenotypes observed in Staphylococcus aureus.
| Phenotype | In Vitro Appearance | Mechanism | Clinical Significance | References |
| Susceptible (S) | Susceptible to both erythromycin and clindamycin. | No resistance mechanism. | Both drugs are potential therapeutic options. | researchgate.net |
| MS Phenotype | Resistant to erythromycin, susceptible to clindamycin, negative D-zone test. | Efflux of macrolides (e.g., via msrA gene). | Clindamycin is likely to be effective. | jlabphy.org |
| Inducible MLSB (iMLSB) | Resistant to erythromycin, susceptible to clindamycin, positive D-zone test. | Inducible expression of erm gene. | High risk of clinical failure with clindamycin. | elsevier.esjlabphy.org |
| Constitutive MLSB (cMLSB) | Resistant to both erythromycin and clindamycin. | Constitutive expression of erm gene. | Clindamycin is ineffective. | elsevier.esjlabphy.org |
Dynamics and Evolution of Clindamycin Resistance in Bacterial Populations
The emergence and spread of clindamycin resistance in bacterial populations are complex processes driven by a combination of factors, including antibiotic selection pressure, the mobility of resistance genes, and the fitness of resistant strains. The widespread use of clindamycin and other macrolide-lincosamide-streptogramin B (MLSB) antibiotics creates a selective environment where resistant bacteria have a survival advantage. nih.govresearchgate.net This selective pressure is a major force behind the increasing prevalence of clindamycin resistance observed globally. nih.govresearchgate.netfrontiersin.org
The evolution of resistance is not solely dependent on antibiotic use; it is also influenced by the genetic and ecological characteristics of the bacteria. nih.govresearchgate.net For instance, the rate at which resistance evolves and spreads can be affected by the size of the bacterial population and the rate of mutation and horizontal gene transfer (HGT). mdpi.comresearchgate.net Larger bacterial populations have a higher probability of developing resistance mutations. researchgate.net
Horizontal Gene Transfer and the Spread of Resistance
Horizontal gene transfer (HGT) is a primary driver for the rapid dissemination of clindamycin resistance genes among different bacterial species and genera. droracle.ainih.gov This process allows bacteria to acquire resistance determinants from other organisms in their environment, such as the human gastrointestinal tract, which serves as a significant reservoir for resistance genes. nih.govdovepress.com The main mechanisms of HGT are:
Conjugation: The direct transfer of genetic material, often via plasmids, between bacterial cells. droracle.ainih.gov Studies have shown that clindamycin resistance can be transferred between Bacteroides species and even to Escherichia coli through conjugation. oup.com In one study, Bacteroides strains in human fecal samples acquired erm (erythromycin resistance methylase) genes through conjugation within seven days of clindamycin exposure, with resistance persisting for at least 18 months. dovepress.com
Transduction: The transfer of bacterial DNA from one bacterium to another by a bacteriophage (a virus that infects bacteria). droracle.aidovepress.com While less studied than conjugation, transduction is increasingly recognized as a significant mechanism for the spread of antibiotic resistance genes. dovepress.com
Transformation: The uptake of naked DNA from the environment by competent bacterial cells. droracle.aidovepress.com
Mobile genetic elements (MGEs) like plasmids and transposons are crucial in HGT, as they often carry multiple resistance genes, including those conferring resistance to clindamycin, such as the erm genes. droracle.ainih.gov The presence of these MGEs facilitates the co-selection and spread of resistance to multiple antibiotics.
Clonal Spread of Resistant Strains
The proliferation and dissemination of specific resistant bacterial clones also play a significant role in the dynamics of clindamycin resistance. The emergence of community-associated methicillin-resistant Staphylococcus aureus (CA-MRSA) strains, which are often susceptible to a wider range of antibiotics than hospital-acquired strains, highlights the complex epidemiology of resistance. nih.govasm.org However, the prevalence of inducible clindamycin resistance in both community- and hospital-associated S. aureus is a growing concern. nih.gov
Studies have identified the clonal spread of clindamycin-resistant strains in various bacterial species. For example, in a Swedish hospital, all clindamycin-resistant Clostridioides difficile isolates belonged to the same fingerprinting group, suggesting clonal dissemination. nih.gov Similarly, certain sequence types (STs) of Streptococcus agalactiae, such as ST19, have been associated with clindamycin resistance due to the presence of specific resistance genes. annlabmed.org
The Role of Antibiotic Use and Selective Pressure
The volume and manner of antibiotic use are undoubtedly major drivers in the selection and evolution of resistant strains. nih.govresearchgate.net The intense and sometimes inappropriate use of antibiotics creates a strong selective pressure that favors the survival and proliferation of resistant bacteria. nih.govresearchgate.net This is evident in the association between prior antimicrobial therapy and the likelihood of isolating clindamycin-resistant bacteria. oup.com For instance, a retrospective study on Bacteroides fragilis group infections found that prior antimicrobial therapy for 48 hours or more was significantly associated with clindamycin resistance. oup.com
Mathematical models have been developed to understand the relationship between antibiotic consumption and the frequency of resistance. researchgate.netroyalsocietypublishing.org These models suggest that while current antibiotic use is a primary driver, past selective pressures also leave an imprint on the resistance landscape. royalsocietypublishing.org Interestingly, some studies have shown that the use of certain antibiotics, like cephalosporins, might select for decreased resistance to other antibiotics, such as penicillins and macrolides, in Streptococcus pneumoniae. royalsocietypublishing.org
Fitness Cost of Resistance
The acquisition of antibiotic resistance can sometimes come at a physiological cost to the bacterium, often observed as a reduced growth rate or decreased competitiveness in an antibiotic-free environment. diva-portal.orgnih.govgardp.org This "fitness cost" is a critical parameter that influences the stability and prevalence of resistant strains. nih.govgardp.org In theory, if the fitness cost is high, resistant bacteria may be outcompeted by their susceptible counterparts once the antibiotic pressure is removed. nih.gov
However, the fitness cost of clindamycin resistance can vary depending on the specific resistance mechanism, the bacterial species, and the genetic background. diva-portal.orgnih.govplos.org For example, some chromosomal mutations conferring resistance have been found to have only a small fitness cost. nih.gov Furthermore, bacteria can evolve compensatory mutations that alleviate the initial fitness burden associated with resistance, allowing the resistant traits to persist even in the absence of antibiotics. diva-portal.orggardp.org
Research on Streptococcus pneumoniae has estimated the relative fitness of strains with ermB and mefA/E mediated macrolide resistance to be slightly lower than that of susceptible strains. plos.org Despite this cost, resistant populations can persist for extended periods. dovepress.com In some cases, resistance mutations, such as certain mutations in DNA gyrase, have been associated with a fitness advantage, which could facilitate the spread of multidrug-resistant lineages. frontiersin.org
Data on the Dynamics of Clindamycin Resistance
The prevalence of clindamycin resistance varies significantly across different bacterial species and geographical locations.
Table 1: Prevalence of Clindamycin Resistance in Bacteroides fragilis
| Region/Country | Resistance Rate (%) | Year of Study |
| USA and Europe | Up to 20% | 1996 oup.com |
| Canada | 2% - 10% | 1996 oup.com |
| Romania | 2.8% | 2015 frontiersin.org |
| Argentina | 22.7% | 2012 frontiersin.org |
| Taiwan | 48.9% | 2014 frontiersin.org |
| Korea | 51% | 2009 frontiersin.org |
| Iran | 41% | 2021 nih.gov |
Table 2: Prevalence of Inducible Clindamycin Resistance (iMLSB) in Staphylococcus aureus
| Population | iMLSB Prevalence (%) |
| Overall (Hospital and Community) | 52% nih.gov |
| Methicillin-Resistant S. aureus (MRSA) | 50% nih.gov |
| Methicillin-Susceptible S. aureus (MSSA) | 60% nih.gov |
| Community-Associated MRSA (CA-MRSA) | 33% nih.gov |
| Hospital-Associated MRSA (HA-MRSA) | 55% nih.gov |
| MRSA from Humans (Uganda) | 46% scirp.org |
| MRSA from Swine (Uganda) | 33% scirp.org |
These tables illustrate the dynamic and evolving nature of clindamycin resistance, influenced by a multitude of factors from molecular mechanisms to broad ecological and epidemiological pressures.
Prodrug Design Principles and Bioconversion of Clindamycin Palmitate
Ester Hydrolysis and Bioactivation Pathways
The transformation of the inactive clindamycin (B1669177) palmitate ester into the therapeutically active clindamycin is a critical step for its antimicrobial efficacy. patsnap.comhres.ca This bioactivation is primarily achieved through enzymatic hydrolysis.
Enzymatic Hydrolysis in the Gastrointestinal Tract and Liver
Upon oral administration, clindamycin palmitate hydrochloride undergoes rapid hydrolysis in the gastrointestinal (GI) tract to yield active clindamycin. hres.canih.govmedcentral.com This enzymatic conversion is essential as the palmitate ester itself lacks significant antibacterial activity. patsnap.comhres.ca The hydrolysis process is efficient, contributing to the high oral bioavailability of clindamycin, which is approximately 90%. drugbank.comhpra.ie The liver also plays a significant role in the biotransformation of clindamycin. la.govmerckvetmanual.com In vitro studies utilizing human liver and intestinal microsomes have been instrumental in elucidating these metabolic pathways. hpra.iemedicines.org.uk
Kinetics of Prodrug to Active Drug Conversion
Pharmacokinetic studies reveal a rapid conversion of clindamycin palmitate to its active form. Peak serum concentrations of active clindamycin are typically reached at the same time for both clindamycin palmitate and clindamycin hydrochloride, indicating a swift hydrolysis process. nih.gov Following oral administration, therapeutic blood levels of clindamycin are generally achieved within 45 minutes, with peak concentrations occurring at about 60 minutes. nih.gov The elimination half-life of clindamycin is approximately 2 to 3 hours in adults. hpra.iemedicines.org.uk
| Patient Population | Time to Peak Concentration (Oral) | Elimination Half-life |
| Adults | ~60 minutes nih.gov | 2-3 hours hpra.iemedicines.org.uk |
| Children | ~60 minutes nih.gov | ~2.5 hours nih.gov |
Role of Specific Esterases in Biotransformation
The hydrolysis of the ester bond in clindamycin palmitate is catalyzed by esterases. patsnap.comjiwaji.edu These enzymes are abundantly present in various tissues, with high levels of activity found in the liver and the gastrointestinal tract. biomolther.org While the specific nomenclature of all esterases involved in clindamycin palmitate hydrolysis is not exhaustively detailed in the provided literature, carboxylesterases are a major class of enzymes responsible for the hydrolytic biotransformation of a wide array of ester-containing drugs. biomolther.org These enzymes are crucial determinants of the pharmacokinetic behavior of such therapeutic agents. biomolther.org The rapid in-vivo hydrolysis of clindamycin palmitate underscores the efficiency of these esterases in bioactivating the prodrug. pfizer.commpa.se
Metabolic Fate of Active Clindamycin
Once converted to its active form, clindamycin undergoes further metabolism, primarily in the liver, leading to the formation of various metabolites.
Cytochrome P450 (CYP) Metabolism (e.g., CYP3A4, CYP3A5)
The metabolism of clindamycin is predominantly mediated by the cytochrome P450 enzyme system in the liver. nih.gov Specifically, CYP3A4 is the primary enzyme responsible for the oxidation of clindamycin. hpra.iemedicines.org.uk CYP3A5 also contributes to its metabolism, but to a lesser extent. hpra.iemedicines.org.uk This enzymatic process leads to the formation of major metabolites. nih.govresearchgate.net The significant role of these enzymes means that co-administration of drugs that inhibit or induce CYP3A4 and CYP3A5 can alter clindamycin's clearance and plasma concentrations. hpra.iemedicines.org.uk
| Enzyme | Role in Clindamycin Metabolism |
| CYP3A4 | Predominantly responsible for oxidation hpra.iemedicines.org.uk |
| CYP3A5 | Minor contribution to oxidation hpra.iemedicines.org.uk |
Characterization of Oxidative and N-Demethylated Metabolites (e.g., Clindamycin Sulfoxide (B87167), N-desmethylclindamycin)
The hepatic metabolism of clindamycin results in the formation of two primary metabolites: clindamycin sulfoxide and N-desmethylclindamycin. drugbank.comhpra.iemedicines.org.uk Clindamycin sulfoxide is considered a major metabolite, while N-desmethylclindamycin is a minor one. hpra.iemedicines.org.uk Both of these metabolites are generally considered to be inactive. drugbank.comnih.gov In vitro studies have confirmed the role of CYP3A4 and, to a lesser degree, CYP3A5 in the formation of clindamycin sulfoxide. Following metabolism, approximately 10% of the drug's bioactivity is excreted in the urine and about 3.6% in the feces, with the rest being eliminated as inactive metabolites. drugbank.comnih.gov
| Metabolite | Description |
| Clindamycin Sulfoxide | A major, inactive oxidative metabolite. drugbank.comhpra.iemedicines.org.uknih.gov |
| N-desmethylclindamycin | A minor, inactive N-demethylated metabolite. drugbank.comhpra.iemedicines.org.uknih.gov |
Prodrug Strategy for Enhanced Biopharmaceutical Properties
The development of prodrugs represents a strategic approach in medicinal chemistry to overcome undesirable properties of a parent drug molecule. By temporarily modifying the active drug, its biopharmaceutical and pharmacokinetic characteristics can be improved. Clindamycin, a potent lincosamide antibiotic, has been the subject of such strategies to enhance its clinical utility. The esterification of clindamycin to form prodrugs like clindamycin palmitate is a prime example of this approach, aimed at improving specific properties such as solubility and taste.
Solubility Modulation via Esterification
A key application of the prodrug strategy for clindamycin has been the modulation of its solubility through esterification. The parent drug, while effective, presents formulation challenges that can be addressed by creating an ester derivative. The formation of Clindamycin Palmitate, an ester of clindamycin and palmitic acid, fundamentally alters the molecule's physicochemical properties. scirp.orgresearchgate.net
This esterification significantly decreases the aqueous solubility of the drug compared to its parent compound, clindamycin hydrochloride. researchgate.netorientjchem.org The resulting prodrug, often formulated as Clindamycin Palmitate Hydrochloride, is an amphiphilic molecule, possessing both the hydrophobic palmitate chain and the hydrophilic clindamycin base. scirp.org This dual nature leads to highly pH-dependent solubility. scirp.org For instance, at a neutral pH similar to that of saliva (pH ~7.4), the aqueous solubility of the palmitate ester is exceedingly low, measured at less than 0.0002 mg/mL. scirp.org Even at a slightly acidic pH of 5.8, it is considered practically insoluble with a solubility of just 0.001 mg/mL. scirp.org
However, as the pH becomes more acidic, such as in the gastric environment, its solubility dramatically increases, reaching 53.2 mg/mL at pH 3.7, a phenomenon attributed to the formation of micelles. scirp.org This contrasts sharply with the high water solubility of the parent drug's salt, clindamycin hydrochloride, which is greater than 500 mg/mL. scirp.org This deliberate reduction in solubility at neutral pH is a critical feature for improving the drug's organoleptic properties.
Table 1: Comparative Aqueous Solubility of Clindamycin Prodrugs and Parent Drug Salt
| Compound | pH | Solubility (mg/mL) | Reference |
|---|---|---|---|
| Clindamycin Palmitate HCl | 7.4 | < 0.0002 | scirp.org |
| Clindamycin Palmitate HCl | 5.8 | 0.001 | scirp.org |
| Clindamycin Palmitate HCl | 3.7 | 53.2 | scirp.org |
Strategies for Organoleptic Improvement (e.g., Taste Masking)
One of the most significant challenges with oral administration of clindamycin, particularly in liquid formulations for pediatrics, is its intensely bitter taste. The prodrug Clindamycin Palmitate was specifically designed to overcome this issue. acs.orgpatsnap.com The strategy for taste masking is directly linked to the solubility modulation discussed previously. orientjchem.orgelmergib.edu.ly
The sensation of taste is generated when a dissolved substance interacts with taste receptors on the tongue. elmergib.edu.ly By converting clindamycin into its sparingly soluble palmitate ester, the concentration of the drug that can dissolve in saliva is drastically reduced. orientjchem.org This prevents a significant amount of the drug from interacting with taste buds, effectively masking the bitterness. elmergib.edu.ly The clindamycin palmitate ester itself is practically tasteless. jiwaji.edu
While the prodrug is inactive in the oral cavity, it is readily hydrolyzed by enzymes in the small intestine, releasing the active clindamycin, which can then be absorbed systemically. scirp.orgresearchgate.netpatsnap.com This ensures that the therapeutic efficacy is not compromised. This chemical modification is a widely used and effective method for improving the taste of bitter drugs. elmergib.edu.ly
Table 2: Examples of Antibiotic Prodrugs for Organoleptic Improvement
| Parent Drug | Prodrug Form | Purpose | Reference |
|---|---|---|---|
| Clindamycin | Alkyl ester (e.g., Palmitate) | Taste Masking | elmergib.edu.ly |
| Chloramphenicol | Palmitate or Phosphite ester | Taste Masking | elmergib.edu.ly |
| Erythromycin (B1671065) | Alkyl ester | Taste Masking | elmergib.edu.ly |
Potential for Reduced Local Irritation (e.g., Phosphate (B84403) Ester Analogs)
While the palmitate ester of clindamycin addresses taste, a different prodrug strategy is employed to reduce local irritation associated with parenteral administration. Intramuscular (IM) injections of clindamycin can cause significant pain, induration, and sterile abscesses, largely due to the poor aqueous solubility of the antibiotic at physiological pH. jiwaji.edufda.govpfizer.com
To mitigate this, a different analog, the clindamycin-2'-phosphate ester, was developed. orientjchem.orgjiwaji.edu Clindamycin phosphate is a highly water-soluble ester of clindamycin and phosphoric acid. fda.govpfizer.com This increased water solubility allows the drug to be administered in a formulation that is less irritating to muscle tissue. pfizer.com Following administration, the phosphate ester is rapidly cleaved in the body by phosphatase enzymes to release the active clindamycin. orientjchem.orghres.ca This approach of using a phosphate ester to enhance water solubility and reduce injection site pain is a classic prodrug strategy. jiwaji.edu
It is crucial to distinguish between the two prodrug strategies: the lipophilic palmitate ester is designed to decrease aqueous solubility for taste-masking in oral formulations, whereas the hydrophilic phosphate ester is designed to increase aqueous solubility to reduce pain and irritation at the site of injection.
Table 3: Comparison of Clindamycin Palmitate and Clindamycin Phosphate Prodrugs
| Feature | Clindamycin Palmitate | Clindamycin Phosphate |
|---|---|---|
| Attached Moiety | Palmitic Acid | Phosphoric Acid |
| Primary Purpose | Taste Masking | Reduce Injection Site Pain |
| Key Property Change | Decreased Aqueous Solubility | Increased Aqueous Solubility |
| Route of Administration | Oral | Parenteral (IM/IV) |
| Enzyme for Cleavage | Esterases (in intestine) | Phosphatases |
Pharmacokinetic Research in Preclinical Models
Absorption Characteristics of Clindamycin (B1669177) Palmitate Hydrolysate in Model Systems
Clindamycin palmitate hydrochloride is readily absorbed from the gastrointestinal tract in animal models and is quickly hydrolyzed to the active clindamycin base. nih.govpfizermedicalinformation.comnih.gov Studies in canines and felines show rapid absorption of orally administered clindamycin hydrochloride. nih.govzoetisus.comdrugs.com In dogs, peak serum concentrations are typically observed between 1 hour and 15 minutes to 2-4 hours after oral dosing. drugs.commsdvetmanual.com Similarly, in cats, peak serum levels are reached approximately 1 hour after oral administration. nih.govzoetisus.com The bioavailability of oral clindamycin has been reported to be around 90% in some animal models, although food can affect absorption. msdvetmanual.com A study in a pediatric porcine model, which is considered a suitable model for human gastrointestinal function, evaluated the bioavailability of a clindamycin formulation and found it to be approximately 78.8%. researchgate.net In vitro studies using human liver and intestinal microsomes have shown that clindamycin is primarily metabolized by the CYP3A4 enzyme, with a minor contribution from CYP3A5. nih.gov
Distribution Profile of Clindamycin in Tissues and Body Fluids in Animal Models
Clindamycin is characterized by its wide distribution in many body fluids and tissues, a property attributed to its high lipid solubility. msdvetmanual.commims.com Following absorption, it penetrates effectively into various sites, including bone. msdvetmanual.commims.com
A study in cats receiving multiple oral doses of clindamycin demonstrated its distribution in various tissues. The highest tissue-to-serum ratios were observed in the lung, followed by the spleen and liver. fda.gov Another study in cats undergoing surgery showed significant clindamycin concentrations in skin, subcutaneous tissue, muscle, ovary, uterus, testicle, and epididymis within 60 to 90 minutes of administration. pagepress.org In this study, the highest tissue concentrations were found in the uterus. pagepress.org
However, pancreatitis in a rat model was shown to reduce the distribution of clindamycin into pancreatic cells. asm.org The volume of distribution at steady-state in dogs has been measured at 2.48 L/kg, indicating extensive tissue distribution. researchgate.net
Table 1: Tissue Distribution of Clindamycin in Cats After Multiple Oral Doses
| Tissue | Concentration Characteristics |
|---|---|
| Lung | Highest tissue to serum ratio. fda.gov |
| Spleen | Second highest tissue to serum ratio. fda.gov |
| Liver | Third highest tissue to serum ratio. fda.gov |
| Urine | High concentrations observed. fda.gov |
| Bile | Very high concentrations detected. fda.gov |
A notable characteristic of clindamycin is its ability to accumulate in phagocytic cells. msdvetmanual.commsdmanuals.com Studies have shown that clindamycin is markedly concentrated within human polymorphonuclear leukocytes (PMNs), with cellular to extracellular concentration ratios reaching 11. asm.org The uptake into PMNs is rapid, with over 70% of the total drug entry occurring within the first minute. asm.org This accumulation is an active, energy-dependent process. asm.org Further research using enucleated human PMN cytoplasts confirmed that clindamycin is concentrated 7- to 14-fold, indicating that cytoplasmic granules are not essential for this accumulation. capes.gov.br The uptake is believed to occur via the membrane nucleoside transport system. capes.gov.brnih.gov
Similarly, clindamycin is significantly concentrated by rabbit alveolar macrophages, establishing a cellular/extracellular gradient of 40- to 50-fold. msdvetmanual.comnih.gov This transport into alveolar macrophages is an active process that is saturable and demonstrates high binding affinity. nih.gov
Table 2: Clindamycin Accumulation in Phagocytic Cells
| Cell Type | Concentration Factor (Cellular/Extracellular) | Key Findings |
|---|---|---|
| Human Polymorphonuclear Leukocytes (PMNs) | ~11-fold asm.org | Rapid, active, energy-requiring process. asm.org |
| Rabbit Alveolar Macrophages | ~40- to 50-fold msdvetmanual.comnih.gov | Active transport via the nucleoside system. nih.gov |
The penetration of clindamycin into the cerebrospinal fluid (CSF) is generally considered to be poor. msdvetmanual.commims.com This limited permeability is attributed to its high degree of plasma protein binding and rapid elimination kinetics. msdvetmanual.com Even in the presence of inflamed meninges, notable concentrations are not achieved in the CSF. msdvetmanual.com
Tissue Permeability and Accumulation Studies (e.g., Polymorphonuclear Leukocytes, Alveolar Macrophages)
Elimination and Excretion Pathways of Clindamycin and its Metabolites
Clindamycin is eliminated from the body through both metabolism and excretion. nih.govzoetisus.comdrugs.comfda.govdrugs.com The liver is a major site of metabolism, where clindamycin is converted into both active and inactive metabolites. msdvetmanual.com The primary metabolites include the active N-demethylclindamycin and clindamycin sulfoxide (B87167), as well as inactive glucuronide conjugates. nih.govzoetisus.comdrugs.comfda.govdrugs.com
Excretion occurs via urine and feces. nih.govzoetisus.comdrugs.comfda.govdrugs.com Studies in rats and dogs show that both unchanged clindamycin and its metabolites are found in the urine and feces. fda.gov In rats, the urinary excretion products consisted of 53% unchanged clindamycin, 31% clindamycin sulfoxide, and 15% N-demethylclindamycin. fda.gov In dogs, the proportions were 36% unchanged clindamycin, 28% clindamycin sulfoxide, 28% clindamycin glucuronide, and 9% N-demethylclindamycin. fda.gov A small percentage of the bioactive form of the drug is excreted in the urine (around 10%) and feces. mims.com The elimination half-life of clindamycin is approximately 5 hours in dogs and 7.5 hours in cats. nih.govzoetisus.comdrugs.com
Table 3: Urinary Excretion Products of Clindamycin in Animal Models
| Species | Unchanged Clindamycin | Clindamycin Sulfoxide | N-demethylclindamycin | Clindamycin Glucuronide |
|---|---|---|---|---|
| Rat | 53% fda.gov | 31% fda.gov | 15% fda.gov | Not Reported |
| Dog | 36% fda.gov | 28% fda.gov | 9% fda.gov | 28% fda.gov |
Plasma Protein Binding Characteristics in Preclinical Species
Clindamycin exhibits a high degree of binding to plasma proteins, approximately 90%. msdvetmanual.commims.com The primary binding protein is alpha-1-acid glycoprotein (B1211001) (AAG). nih.gov The extent of protein binding can vary between species due to differences in the concentration and amino acid sequences of plasma proteins like albumin and AAG. oup.comresearchgate.net
A study comparing clindamycin's plasma protein binding in humans, dogs, cattle, and sheep found that the binding properties differed among the species. nih.gov Specific binding was observed in human, dog, and cattle plasma, but only non-specific binding was seen in sheep plasma. nih.gov Another study reported that clindamycin showed significantly lower protein binding in rat plasma compared to human and bovine plasma. oup.comoup.com
Table 4: Comparative Plasma Protein Binding of Clindamycin
| Species | Binding Characteristics | Primary Binding Protein |
|---|---|---|
| Human | High, specific binding nih.gov | Alpha-1-acid glycoprotein nih.gov |
| Dog | High, specific binding nih.gov | Alpha-1-acid glycoprotein nih.gov |
| Cattle | Specific binding nih.gov | Alpha-1-acid glycoprotein nih.gov |
| Sheep | Non-specific binding only nih.gov | Not applicable |
| Rat | Significantly lower than human and bovine oup.comoup.com | Not specified |
Impact of Organ Impairment (e.g., Renal, Hepatic) on Clindamycin Pharmacokinetics in Animal Models
Organ impairment can affect the pharmacokinetics of clindamycin. Since the liver is the primary site of metabolism, hepatic insufficiency is expected to impair the biotransformation of lincosamides. msdvetmanual.com In cases of liver disease, dose alterations should be considered. msdvetmanual.com In a canine model, acute biliary obstruction was shown to likely change the metabolism of clindamycin. nih.gov
While the kidneys play a role in the excretion of clindamycin and its metabolites, renal impairment appears to have a less significant impact compared to hepatic dysfunction. nih.govvin.com Studies in humans suggest that the elimination half-life of clindamycin may be increased in patients with renal impairment, but dose adjustments are generally not required for mild to moderate cases. nih.gov In dogs with severe kidney disease, clindamycin should be used with caution. petmd.com
Drug-Drug Interaction Potential via Cytochrome P450 Modulation (In Vitro and Preclinical Models)
Research into the drug-drug interaction potential of clindamycin and its derivatives has primarily focused on the parent compound, clindamycin, due to its clinical significance. In vitro and preclinical models have been instrumental in elucidating the metabolic pathways of clindamycin, which are crucial for predicting and understanding its interaction with other co-administered drugs. The primary mechanism of clindamycin metabolism involves the Cytochrome P450 (CYP) enzyme system in the liver.
Detailed in vitro studies utilizing human liver and intestinal microsomes have identified the specific CYP isoenzymes responsible for clindamycin's biotransformation. fda.gov This research has shown that clindamycin is predominantly metabolized by CYP3A4, with a minor contribution from CYP3A5. fda.govpfizer.com The metabolic process leads to the formation of two main metabolites: the major metabolite, clindamycin sulfoxide, and a minor metabolite, N-desmethylclindamycin. fda.govnih.gov
The significant role of CYP3A4 in the metabolism of clindamycin suggests a high potential for drug-drug interactions. nih.gov Substances that inhibit or induce CYP3A4 activity can alter the plasma concentrations of clindamycin, potentially affecting its efficacy and safety profile. fda.govpfizer.com For instance, co-administration with strong inhibitors of CYP3A4 and CYP3A5 may lead to increased plasma levels of clindamycin. pfizer.com Conversely, potent inducers of these isoenzymes, such as rifampicin, can reduce clindamycin plasma concentrations, which may lead to a loss of therapeutic effectiveness. fda.govpfizer.com
While specific preclinical studies on the drug-drug interaction potential of Clindamycin B Palmitate are not extensively documented in publicly available literature, the metabolic pathway of the parent compound, clindamycin, provides a foundational understanding. Clindamycin B is recognized as a derivative of clindamycin. medchemexpress.eu It is important to note that prodrugs of clindamycin, such as clindamycin phosphate (B84403), are designed to be rapidly converted to the active parent compound, clindamycin, in vivo through hydrolysis. medchemexpress.com
The following tables summarize the key findings from in vitro and preclinical research on clindamycin's metabolism.
Table 1: In Vitro Metabolism of Clindamycin
| Parameter | Finding | Source(s) |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | fda.gov |
| Secondary Metabolizing Enzyme | Cytochrome P450 3A5 (CYP3A5) | fda.govpfizer.com |
| Major Metabolite | Clindamycin Sulfoxide | fda.govnih.gov |
| Minor Metabolite | N-desmethylclindamycin | fda.govnih.gov |
| Research Model | Human liver and intestinal microsomes | fda.gov |
Table 2: Potential Drug-Drug Interactions Based on Preclinical Models
| Interacting Agent Type | Effect on Clindamycin | Mechanism | Source(s) |
| Strong CYP3A4 Inhibitors | Increased plasma concentrations | Inhibition of clindamycin metabolism | fda.govpfizer.com |
| Strong CYP3A4 Inducers (e.g., rifampicin) | Decreased plasma concentrations | Induction of clindamycin metabolism | fda.govpfizer.com |
Pharmacodynamic Investigations in Cellular and in Vitro Systems
In Vitro Antimicrobial Spectrum Analysis
Clindamycin (B1669177) B Palmitate, as an intact ester, is essentially inactive as an antibacterial agent in vitro. hres.caresearchgate.netresearchgate.net Its antimicrobial activity is realized upon hydrolysis to its active form, clindamycin. The following sections describe the in vitro activity of clindamycin.
Clindamycin demonstrates activity against a range of Gram-positive aerobic bacteria. It is effective against methicillin-susceptible strains of Staphylococcus aureus and penicillin-susceptible strains of Streptococcus pneumoniae. regionvasterbotten.sepfizermedicalinformation.compfizer.com It is also active against Streptococcus pyogenes. regionvasterbotten.sepfizermedicalinformation.compfizer.com
Table 1: In Vitro Activity of Clindamycin against Gram-Positive Aerobes
| Organism | Activity Status |
|---|---|
| Staphylococcus aureus (methicillin-susceptible) | Susceptible |
| Streptococcus pneumoniae (penicillin-susceptible) | Susceptible |
| Streptococcus pyogenes | Susceptible |
Clindamycin is indicated for the treatment of serious infections caused by susceptible anaerobic bacteria. hres.caregionvasterbotten.sefda.govnih.gov Its spectrum includes various Bacteroides species (including the B. fragilis group), Clostridium species (though some species like Clostridium sporogenes and Clostridium tertium can be resistant), and Peptostreptococcus species. hres.cafda.gov
Table 2: In Vitro Activity of Clindamycin against Anaerobic Bacteria
| Organism | Activity Status |
|---|---|
| Bacteroides species | Generally Susceptible |
| Clostridium species | Susceptible (some species may be resistant) |
| Peptostreptococcus species | Susceptible |
Clindamycin primarily acts as a bacteriostatic agent by inhibiting bacterial protein synthesis. regionvasterbotten.senih.gov It binds to the 50S ribosomal subunit, interfering with the translation process. regionvasterbotten.sepatsnap.com The effectiveness of clindamycin is related to the duration for which the drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen. hres.ca MIC values for clindamycin against susceptible organisms are typically low, and serum concentrations can be maintained above these levels with recommended dosing. hres.capfizermedicalinformation.com For instance, the MIC90 for Bacteroides fragilis has been reported in the range of 0.5-8 mcg/mL. hres.ca
Clindamycin has been shown to be active against Cutibacterium acnes, an anaerobic bacterium implicated in acne vulgaris. pfizer.comjcadonline.com This activity is a key reason for its use in dermatological applications. jcadonline.com However, the emergence of resistant strains is a growing concern. opendermatologyjournal.com
Evaluation of Minimum Inhibitory Concentrations (MICs) and Bacteriostatic Properties
Cellular Uptake and Intracellular Accumulation Studies
Studies on the active form, clindamycin, have shown that it is taken up by human neutrophils. nih.gov Research has demonstrated that active clindamycin can accumulate within these immune cells, reaching concentrations approximately 20 times higher than the extracellular environment. nih.gov This intracellular accumulation is a significant characteristic, as it may enhance the drug's efficacy against intracellular pathogens. The specific uptake mechanisms for Clindamycin B Palmitate itself are not detailed, as it would first need to be hydrolyzed to the active clindamycin to be recognized and transported by cellular mechanisms.
Interaction Studies with Other Antimicrobial Agents (In Vitro Antagonism, Synergism)
In vitro studies have revealed interactions between clindamycin and other antimicrobial agents. An antagonistic relationship has been demonstrated between clindamycin and erythromycin (B1671065), as they compete for the same binding site on the bacterial ribosome. hres.cafda.gov Therefore, their concurrent administration is generally not recommended. hres.ca There have also been reports of clindamycin antagonizing the bactericidal activity of aminoglycosides in vitro, although the in vivo significance of this is not firmly established. hres.ca Conversely, clindamycin has been used in combination with other antibiotics, such as for the treatment of multidrug-resistant organisms, but specific synergistic interactions with this compound have not been documented. medcentral.com
Sub-Inhibitory Concentration Effects on Bacterial Physiology and Virulence
The direct study of this compound in cellular and in vitro systems reveals it to be an inactive prodrug. medchemexpress.compfizer.comnih.govfda.govnih.govnih.govresearchgate.nettga.gov.au Its antibacterial activity is dependent on the hydrolysis of the palmitate ester to form the active compound, clindamycin. medchemexpress.comnih.govnih.govnih.govresearchgate.net Consequently, the pharmacodynamic effects observed at sub-inhibitory concentrations in in vitro settings are attributable to the actions of clindamycin itself.
Sub-minimum inhibitory concentrations (sub-MICs) of clindamycin have been shown to significantly modulate bacterial physiology and the expression of virulence factors, even in the absence of bacterial growth inhibition. nih.gov These effects are complex, often varying between different bacterial species and even strains, and can result in either the suppression or, paradoxically, the enhancement of virulence determinants.
Effects on Staphylococcal Virulence
In Staphylococcus aureus, sub-inhibitory concentrations of clindamycin have demonstrated a profound ability to suppress the production of a wide array of exoproteins, which include many critical virulence factors. nih.govmedcentral.com This effect is achieved through the inhibition of protein synthesis, a hallmark of clindamycin's mechanism of action. medcentral.com Research has shown that this suppression occurs at the transcriptional level for several key virulence genes, including those encoding α-hemolysin (hla), protein A (spa), and serine protease (spr). medcentral.com This suggests that clindamycin's primary impact at sub-inhibitory levels may be on the synthesis of regulatory proteins that control the expression of these virulence factors. medcentral.com
Interestingly, while many exoproteins are suppressed, the synthesis of other surface proteins, such as coagulase and fibronectin-binding protein B, can be stimulated by sub-inhibitory clindamycin, also at the level of transcription. medcentral.com This differential regulation highlights the intricate nature of the bacterial response to antibiotic-induced stress.
The anti-toxin effect of sub-inhibitory clindamycin has been well-documented, with studies showing a decrease in the production of significant toxins like Panton-Valentine leucocidin (PVL), toxic-shock-staphylococcal toxin (TSST-1), and alpha-haemolysin (Hla). medchemexpress.compfizer.com This suppression of virulence factors is considered a key benefit in the clinical setting for managing toxin-mediated staphylococcal infections. medchemexpress.compfizer.com Notably, this anti-toxin effect has been observed even in strains with inducible resistance to clindamycin. medchemexpress.comresearchgate.net
However, the impact of sub-inhibitory clindamycin on S. aureus is not solely suppressive. Some studies have reported that these concentrations can induce biofilm formation. nih.gov This is a significant finding, as biofilms represent a protected mode of growth that can shield bacteria from the host immune system and further antibiotic treatment. The mechanism behind this appears to involve the upregulation of genes associated with biofilm production, such as atlA, lrgA, agrA, and those encoding fibronectin-binding proteins. nih.gov
Interactive Data Table: Effects of Sub-Inhibitory Clindamycin on Staphylococcus aureus
| Virulence Factor/Process | Effect of Sub-Inhibitory Clindamycin | Primary Mechanism | Reference(s) |
| α-hemolysin (Hla) | Inhibition | Transcriptional suppression | medchemexpress.commedcentral.com |
| Protein A (spa) | Inhibition | Transcriptional suppression | medcentral.com |
| Serine Protease (spr) | Inhibition | Transcriptional suppression | medcentral.com |
| Panton-Valentine leucocidin (PVL) | Inhibition | Decreased production | medchemexpress.commdpi.com |
| Toxic-Shock-Staphylococcal Toxin (TSST-1) | Inhibition | Decreased production | medchemexpress.compfizer.commdpi.com |
| Coagulase | Stimulation | Transcriptional stimulation | medcentral.com |
| Fibronectin Binding Protein B | Stimulation | Transcriptional stimulation | medcentral.com |
| Biofilm Formation | Induction | Upregulation of associated genes | nih.gov |
Effects on Streptococcal Virulence
The influence of sub-inhibitory clindamycin on Streptococcus pyogenes (Group A Streptococcus, GAS) presents a contrasting and complex picture. While in vivo studies have shown that therapeutic doses of clindamycin can reduce the activity of virulence factors like DNase Sda1 and streptolysin O (SLO), in vitro studies with sub-inhibitory concentrations have revealed an increase in the expression and activity of several key virulence factors. nih.govfda.govhres.ca
Specifically, sub-MICs of clindamycin have been found to induce the expression and activity of streptolysin O (SLO), DNase, and Streptococcus pyogenes cell envelope protease (SpyCEP). nih.govfda.govhres.ca This is a critical finding, as it suggests that insufficient dosing could potentially exacerbate the virulence of a GAS infection. In contrast, the expression of streptococcal pyrogenic exotoxin B (SpeB) has been shown to be suppressed by sub-inhibitory clindamycin. nih.govhres.ca This differential impact underscores the intricate regulatory networks within the bacterium and their response to sublethal antibiotic stress.
Interactive Data Table: Effects of Sub-Inhibitory Clindamycin on Streptococcus pyogenes
| Virulence Factor | Effect of Sub-Inhibitory Clindamycin | Reference(s) |
| Streptolysin O (SLO) | Increased expression and activity | nih.govfda.govhres.ca |
| DNase | Increased expression and activity | nih.govfda.govhres.ca |
| Streptococcus pyogenes cell envelope protease (SpyCEP) | Increased expression and activity | nih.govfda.govhres.ca |
| M protein | Increased expression | nih.govhres.ca |
| Streptococcal pyrogenic exotoxin B (SpeB) | Suppressed expression | nih.govhres.ca |
Structure Activity Relationship Sar Studies of Clindamycin and Its Esters
Correlating Structural Modifications of the Lincosamide Core with Ribosomal Binding Affinity
Clindamycin (B1669177), a semi-synthetic derivative of lincomycin (B1675468), exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through reversible binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit, which is a component of the bacterial ribosome. drugbank.comwikipedia.org The binding site is located at the peptidyl transferase center (PTC), where clindamycin sterically hinders the proper positioning of aminoacyl-tRNA and prevents the formation of peptide bonds. jcadonline.comnih.govdermatologytimes.com
SAR studies have elucidated the critical structural features of the lincosamide core that are essential for this ribosomal binding. The galactose sugar moiety of clindamycin plays a crucial role in stabilizing the antibiotic-ribosome complex through interactions with specific nucleotides in the rRNA, such as A2241, A2242, G2244, and G2687. dermatologytimes.com The conformation of the lincosamide molecule when bound to the ribosome is a key determinant of its activity. nih.gov
Modifications at various positions of the lincomycin scaffold have been shown to impact ribosomal affinity and, consequently, antibacterial potency. For instance, the 7(S)-chloro substitution of the 7(R)-hydroxyl group of lincomycin to produce clindamycin significantly enhances its antibacterial activity. wikipedia.org While this modification is crucial for improved potency, studies suggest it may have a greater impact on pharmacokinetic properties, such as cell membrane permeability, rather than directly increasing ribosomal binding affinity. nih.govmdpi.com
Further research into clindamycin analogues has revealed that alterations to the N-demethyllincomycin portion of the molecule can significantly affect activity, highlighting the importance of hydrophobic interactions in the binding process. sci-hub.ru The amide group, the 7-OH, and the 4-OH groups are also important for a favorable fit into the ribosomal receptor site. sci-hub.ru Interestingly, while clindamycin and macrolides like erythromycin (B1671065) are structurally distinct, they have overlapping binding sites on the 50S ribosomal subunit, which explains the observed cross-resistance between these antibiotic classes. drugbank.comwikipedia.org
Impact of Esterification and Ester Chain Length on Prodrug Hydrolysis Kinetics and Bioavailability
Clindamycin is often administered as a prodrug, such as clindamycin palmitate or clindamycin phosphate (B84403), to improve its physicochemical properties. caymanchem.comlabchem.com.my Clindamycin palmitate, an ester prodrug, is designed to enhance palatability, particularly for pediatric oral formulations, by masking the bitter taste of the parent compound. patsnap.comorientjchem.org Upon oral administration, these ester prodrugs are rapidly hydrolyzed in the gastrointestinal tract and liver by esterase enzymes to release the active clindamycin. caymanchem.compatsnap.com This enzymatic conversion is essential for the drug's therapeutic effect, as the ester forms themselves have minimal antibacterial activity. patsnap.com
The kinetics of this hydrolysis and the resulting bioavailability of clindamycin are significantly influenced by the nature of the ester group. The length of the ester chain is a critical factor. Studies have shown that the rate of hydrolysis can vary with the ester chain length, which in turn affects the rate and extent of absorption of the active drug.
For instance, clindamycin phosphate is a water-soluble ester used in injectable formulations to avoid pain upon injection. researchgate.netmdpi.com The 2'-phosphate ester of clindamycin is rapidly hydrolyzed in vivo. researchgate.net Comparative studies of clindamycin-2-phosphate and clindamycin-3-phosphate have shown marked differences in their hydrolysis kinetics, with the 3-ester being hydrolyzed more slowly and less extensively. researchgate.net
The lipophilicity conferred by the ester group also plays a role in the drug's partitioning and permeation characteristics. For example, increasing the alkyl chain length of esters can increase the partitioning of a drug into biological membranes. researchgate.net This principle is utilized in the design of prodrugs to enhance bioavailability. scirp.org The choice of ester, therefore, represents a balance between achieving desired formulation characteristics, such as taste-masking or solubility, and ensuring efficient in vivo hydrolysis to the active form.
Table 1: Comparison of Clindamycin Prodrugs
| Prodrug | Ester Group | Key Feature | Primary Route of Administration |
|---|---|---|---|
| Clindamycin Palmitate | Palmitate | Taste-masking | Oral patsnap.com |
| Clindamycin Phosphate | Phosphate | Increased water solubility | Injectable, Topical researchgate.netmdpi.com |
| Clindamycin-2-hexadecylcarbonate | Hexadecylcarbonate | Modified hydrolysis kinetics | Oral mdpi.com |
Influence of Substituents on Antimicrobial Activity Spectrum and Potency
The antimicrobial spectrum and potency of clindamycin are highly dependent on the substituents on the lincosamide molecule. Clindamycin itself has a relatively narrow spectrum of activity, primarily targeting Gram-positive cocci and anaerobic bacteria. drugbank.comnih.gov It exhibits strong inhibitory activity against Staphylococcus aureus. nih.gov However, its effectiveness against Gram-negative bacteria is limited. mdpi.com
SAR studies have focused on modifying the clindamycin structure to broaden its antimicrobial spectrum and overcome resistance. The substitution of the 7(R)-hydroxyl group of lincomycin with a 7(S)-chloro group to form clindamycin is a prime example of how a single substituent can dramatically increase potency. wikipedia.org Clindamycin is reported to be 2 to 20 times more active than lincomycin in experimentally infected mice. nih.gov
Researchers have synthesized and evaluated numerous clindamycin analogues with modifications at various positions. For example, replacing the naturally occurring five-membered cyclic amino acid amide portion of clindamycin with four-, six-, or seven-membered rings has been explored. nih.gov One such analogue, pirlimycin, which has a (2S-cis)-4-ethylpipecolamide group instead of the (2S-trans)-4-n-propylhygramide group of clindamycin, showed nearly identical in vitro activity but significantly greater in vivo potency against several bacterial strains. nih.gov
More recent research has investigated clindamycin derivatives with the aim of achieving broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govmdpi.comresearchgate.net Some of these novel derivatives have demonstrated notable antimicrobial activity with Minimum Inhibitory Concentration (MIC) values significantly lower than that of the parent clindamycin against certain strains. nih.govresearchgate.net These studies highlight the potential to overcome the limitations of clindamycin's spectrum through targeted chemical modifications.
Table 2: In Vitro Activity of Lincosamides
| Compound | Modification | Relative Potency |
|---|---|---|
| Lincomycin | Parent compound | Baseline |
| Clindamycin | 7(S)-chloro substitution | More potent than lincomycin wikipedia.orgoup.com |
| Pirlimycin | (2S-cis)-4-ethylpipecolamide substitution | In vivo potency 2-20x greater than clindamycin against specific strains nih.gov |
| N-demethyllincomycin | Removal of N-methyl group | 10% as active as lincomycin sci-hub.ru |
Characterization of Related Substances and Impurities with Defined Stereochemistry (e.g., 7-Epi Clindamycin Palmitate)
The synthesis and manufacturing of clindamycin palmitate can result in the formation of related substances and impurities, which must be carefully characterized and controlled to ensure the quality and safety of the final drug product. These impurities can include isomers with different stereochemistry, such as 7-epi clindamycin palmitate. synzeal.comaquigenbio.com
7-Epi clindamycin palmitate is a stereoisomer of clindamycin palmitate where the stereochemistry at the 7-position is inverted. synzeal.com The presence of multiple chiral centers in the clindamycin molecule means that several stereoisomers are possible. google.com Pharmacopeial methods and other analytical techniques are used to identify and quantify these impurities. google.com
The characterization of these related substances is crucial as even small changes in stereochemistry can potentially affect the biological activity and safety profile of the drug. For example, 7-epi clindamycin is considered an impurity of clindamycin. veeprho.com The detailed structural elucidation of these impurities is often achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. google.com
Other known related substances of clindamycin include lincomycin and clindamycin B. google.comnih.gov The control of these impurities is a critical aspect of the pharmaceutical manufacturing process for clindamycin and its derivatives.
Analytical Method Development and Validation for Clindamycin Palmitate
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC methods for Clindamycin (B1669177) Palmitate are predominantly isocratic, utilizing reversed-phase chromatography. researchgate.netscirp.orgscirp.org This approach allows for consistent and reproducible separation of the analyte from related substances.
Reversed-Phase HPLC Parameters (e.g., Column Chemistry, Mobile Phase Composition, pH Optimization for Amphiphilic Nature)
The amphiphilic nature of Clindamycin Palmitate, stemming from the hydrophobic palmitate chain and the basic character of clindamycin, presents unique challenges in chromatographic development. scirp.orgscirp.org Method optimization often involves careful selection of column chemistry and mobile phase composition to achieve efficient elution and symmetrical peak shapes.
Several studies have successfully employed C18 or cyano-based stationary phases. researchgate.netscirp.orgscirp.org For instance, an XTerra RP18 column (250 mm × 4.6 mm, 5 µm) has been used effectively. researchgate.net Another validated method utilized a Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 μm) with a corresponding cyano guard cartridge. scirp.orgscirp.org The choice of a cyano stationary phase can facilitate efficient elution with a lower organic solvent content. scirp.org
Mobile phase composition is a critical factor. A common approach involves a mixture of an aqueous buffer and an organic solvent. One method employs a mobile phase of 0.5% triethylamine (B128534) in a 1:9 (v/v) water:methanol mixture, adjusted to pH 5.0 with orthophosphoric acid. researchgate.net Another well-documented method uses a simplified mobile phase of potassium phosphate (B84403) buffer (5 mM, pH 3.0), acetonitrile (B52724), and tetrahydrofuran (B95107) in a 20:75:5 (v/v/v) ratio. scirp.orgscirp.org
Optimizing the mobile phase pH is crucial. Due to its amphiphilic properties, Clindamycin Palmitate's solubility is pH-dependent; it is more soluble in aqueous media at a pH below 3.7. scirp.orgscirp.org Analyzing at an acidic pH, such as 3.0, ensures the compound is positively charged, facilitating its elution from a reversed-phase column and resulting in shorter retention times and improved peak symmetry. scirp.orgscirp.org
| Parameter | Method 1 | Method 2 |
| Column | XTerra RP18, 250 mm × 4.6 mm, 5 µm | Phenomenex Zorbax (Luna) cyano, 150 × 4.6 mm, 5 μm |
| Mobile Phase | 0.5% Triethylamine in 1:9 (v/v) water:methanol | 5 mM KH2PO4 buffer:acetonitrile:tetrahydrofuran (20:75:5, v/v/v) |
| pH | 5.0 | 3.0 |
| Flow Rate | 1.5 mL/min | 1.0 mL/min |
| Column Temperature | Not specified | 25°C |
Detection Techniques (e.g., UV Detection at 210 nm)
Ultraviolet (UV) detection is the standard for HPLC analysis of Clindamycin Palmitate. The compound exhibits a relatively weak UV absorption, with a maximum absorbance peak around 206 nm. scirp.orgscirp.org To minimize background noise from solvents like methanol, which has a UV cutoff near 210 nm, a detection wavelength of 210 nm is commonly employed. researchgate.netscirp.orgscirp.orgscirp.orgresearchgate.net This wavelength provides a suitable balance between sensitivity and baseline stability.
Chromatographic Separation of Clindamycin Palmitate and Related Substances (e.g., Lincomycin (B1675468) Resolution)
A key aspect of a successful HPLC method is its ability to separate the active pharmaceutical ingredient from its impurities and related substances. For Clindamycin Palmitate, a primary related substance is Lincomycin, its synthetic precursor. scirp.orgscirp.org The developed methods have demonstrated effective resolution between Clindamycin Palmitate and Lincomycin, with resolution values greater than 1.5, indicating clear separation. scirp.org In one method, the retention times for Lincomycin and Clindamycin Palmitate were 4.47 minutes and 5.60 minutes, respectively, showcasing the method's specificity. scirp.orgscirp.org Other potential impurities, such as Clindamycin Hydrochloride, are also well-separated. scirp.orgscirp.org
Method Validation Parameters and Regulatory Compliance (e.g., USP Category I Requirements)
Validation of the analytical method is essential to ensure its suitability for its intended purpose and to comply with regulatory standards, such as the United States Pharmacopeia (USP) Category I requirements for assay methods. scirp.orgscirp.orgscirp.org
Accuracy, Precision, Linearity, and Analytical Range Determination
Accuracy: The accuracy of the method is determined by recovery studies. For Clindamycin Palmitate, accuracy has been reported in the range of 92.0% to 103.8% across various concentration levels. scirp.orgresearchgate.net Percentage recovery for an oral solution was found to be within the specified range of 98.0% to 102.0%. researchgate.net
Precision: Precision is evaluated at different levels: system precision, method precision, and intermediate precision. The relative standard deviation (%RSD) is used to express precision. For a validated method, the %RSD for system, method, and intermediate precision were all below 0.5%. researchgate.net Another study reported precision between 0.67% and 1.52% across low, intermediate, and high quality control concentrations. scirp.orgresearchgate.net
Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. For Clindamycin Palmitate, excellent linearity has been demonstrated with a correlation coefficient (r²) of greater than 0.999. scirp.orgresearchgate.net A typical analytical range for which this linearity is established is 15 to 500 µg/mL. scirp.orgresearchgate.netscilit.com
| Validation Parameter | Acceptance Criteria | Reported Values |
| Accuracy | 98.0% - 102.0% | 92.0% - 103.8% scirp.orgresearchgate.net, 98.0% - 102.0% researchgate.net |
| Precision (%RSD) | ≤ 2.0% | < 0.5% researchgate.net, 0.67% - 1.52% scirp.orgresearchgate.net |
| Linearity (r²) | ≥ 0.999 | > 0.999 scirp.orgresearchgate.net |
| Analytical Range | Defined and validated | 15 - 500 µg/mL scirp.orgresearchgate.netscilit.com |
Specificity and Robustness Assessments
Specificity: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. veterinaria.org The specificity of the HPLC method for Clindamycin Palmitate is demonstrated by the clear separation of the main peak from those of related substances like Lincomycin and from forced degradation products. researchgate.netscirp.org Peak purity algorithms are also used to confirm that the analyte peak is not co-eluting with other compounds. scirp.orgscirp.org
Robustness: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. wjpsonline.com For Clindamycin Palmitate HPLC methods, robustness is tested by intentionally altering factors such as mobile phase pH, flow rate, and organic solvent composition. researchgate.netwjpsonline.com The methods have been found to be robust, with system suitability parameters remaining within acceptable limits despite these minor changes. researchgate.netscirp.org
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are critical parameters in the validation of analytical methods, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively. The LOD is the lowest analyte concentration that can be dependably distinguished from the background noise or Limit of Blank (LoB), while the LOQ is the lowest concentration where the analyte can be measured with a predefined level of precision and accuracy. For an assay to be deemed fit for its purpose, the observed bias and imprecision at the LOD must meet the total error requirements for the analyte; if they do, the LOQ can be considered equal to the LOD.
In the context of clindamycin and its derivatives, various high-performance liquid chromatography (HPLC) methods have established these limits. For instance, a simple HPLC-UV method developed for the determination of clindamycin in human plasma established an LOD of 0.1 µg/ml and an LOQ of 0.2 µg/ml. core.ac.uk Another study focusing on the simultaneous estimation of Clindamycin Phosphate and Clotrimazole reported an LOD of 1.29 µg/ml and an LOQ of 3.93 µg/ml for Clindamycin Phosphate. innovareacademics.in A colorimetric method using Au@Ag core-shell nanoparticles for clindamycin detection in urine samples achieved a lower LOD of 2.00 × 10⁻⁷ mol/L. acs.org
While some studies on Clindamycin Palmitate Hydrochloride (CPH) define a broad analytical range, such as 15 - 500 μg/mL, without explicitly stating the LOD and LOQ, this range implies that the LOQ is at or below 15 μg/mL. scirp.orgscilit.comresearchgate.netscirp.org The determination of these values is often achieved by injecting progressively lower concentrations of the analyte or calculated using the standard deviation of the response and the slope of the calibration curve, as described by the equations LOD = 3.3σ/S and LOQ = 10σ/S. innovareacademics.in
Table 1: Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Clindamycin in Various Analytical Methods
| Analyte | Method | Matrix | LOD | LOQ | Source(s) |
| Clindamycin | HPLC-UV | Human Plasma | 0.1 µg/ml | 0.2 µg/ml | core.ac.uk |
| Clindamycin Phosphate | RP-HPLC | Pharmaceutical Dosage Form | 1.29 µg/ml | 3.93 µg/ml | innovareacademics.in |
| Clindamycin | Colorimetric | Human Urine | 2.00 x 10⁻⁷ mol/L | 1.0 x 10⁻⁶ mol/L | acs.org |
| Clindamycin Palmitate HCl | HPLC | Oral Solution | Not explicitly stated, but analytical range begins at 15 µg/mL | Not explicitly stated, but analytical range begins at 15 µg/mL | scirp.orgscilit.comresearchgate.net |
Forced Degradation Studies and Stability Indicating Methods
Forced degradation, or stress testing, is a crucial process in pharmaceutical analysis where a drug substance is subjected to conditions more severe than standard accelerated stability testing. nih.gov These studies are designed to identify the likely degradation products, which helps in understanding the intrinsic stability of the molecule and developing stability-indicating analytical methods. nih.govtandfonline.com A stability-indicating method (SIM) is a validated analytical procedure capable of quantifying the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. nih.gov
For Clindamycin Palmitate Hydrochloride (CPH), forced degradation studies have been performed under various stress conditions as prescribed by the International Council for Harmonisation (ICH) guidelines, including acid, base, oxidation, heat, humidity, and light. scirp.orgtandfonline.comresearchgate.net Research shows that CPH is particularly susceptible to degradation under acidic and basic conditions. scirp.orgtandfonline.comresearchgate.net In one study, significant degradation of 14.1% and 60.8% was observed under acid and base stress, respectively. researchgate.net In contrast, the compound demonstrated high stability against thermal, oxidative, photolytic, and humidity stress, with no degradation detected. tandfonline.comresearchgate.net
The development of a stability-indicating HPLC method requires that all degradation product peaks are well-separated from the main API peak. tandfonline.com In studies on CPH, degradation products formed under base hydrolysis were observed to elute at different retention times from the parent peak. tandfonline.com Although acid degradation resulted in a decrease in the area of the main peak, no co-eluting peaks were observed, confirming the specificity and stability-indicating nature of the method. scirp.orgtandfonline.com The use of a photodiode array (PDA) detector helps to check for peak purity, ensuring that the analyte peak is homogeneous and free from co-eluting degradants. tandfonline.comresearchgate.net
Table 2: Summary of Forced Degradation Studies on Clindamycin Palmitate Hydrochloride (CPH)
| Stress Condition | Parameters | % Degradation | Observations | Source(s) |
| Acidic | 1 M HCl at room temperature for 30 min | 14.1% | Decrease in the area count of the product peak indicates degradation. tandfonline.com | tandfonline.comresearchgate.net |
| 0.1 M HCl at room temperature for 4 hours | Labile | No co-eluting peaks were observed. scirp.org | scirp.org | |
| Basic | 0.1 M NaOH at room temperature for 10 min | 60.8% | Degradation products eluted at retention times of 1.65, 4.02, 4.98, and 8.57 min. tandfonline.com | tandfonline.comresearchgate.net |
| 0.1 M NaOH at room temperature for 4 hours | Labile | No co-eluting peaks were observed. scirp.org | scirp.org | |
| Oxidative | 10% v/v H₂O₂ at room temperature for 30 min | 0.0% | No degradation was found. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| 10% peroxide at room temperature for 24 hours | Stable | No degradation was found. scirp.org | scirp.org | |
| Thermal | 105°C for 3 hours | 0.0% | No degradation was found. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| 55°C for 24 hours | Stable | No degradation was found. scirp.org | scirp.org | |
| Photolytic | 10,000 lux for 120 hours | 0.0% | No degradation was found. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
| 365 nm for 24 hours at room temperature | Stable | No degradation was found. scirp.org | scirp.org | |
| Humidity | 25°C / 92% RH for 120 hours | 0.0% | Material became semi-solid, but no degradation was found. tandfonline.comresearchgate.net | tandfonline.comresearchgate.net |
Optimization Strategies for Enhanced Efficiency and Reduced Solvent Consumption
Optimization of analytical methods for Clindamycin Palmitate is driven by the need for increased efficiency, shorter analysis times, and alignment with the principles of Green Analytical Chemistry (GAC). scirp.orgrjeid.comnih.gov Historically, methods for CPH analysis, including some United States Pharmacopeia (USP) methods, involved complex mobile phases with high organic solvent content and long run times. researchgate.net Modern optimization strategies focus on several key areas: the stationary phase, mobile phase composition, and column dimensions.
The principles of GAC encourage the replacement of hazardous solvents like acetonitrile with more environmentally benign alternatives such as ethanol, especially since clindamycin is readily soluble in it. rjeid.comnih.gov While many current HPLC methods still rely on acetonitrile, the development of eco-friendly methods is an ongoing opportunity. rjeid.comnih.gov Strategies such as using gradient elution can also decrease run times and improve peak responses, further enhancing method efficiency. mdpi.com These optimizations contribute to methods that are not only faster and more cost-effective but also more sustainable. scirp.orgresearchgate.net
Table 3: Comparison of Chromatographic Conditions for Clindamycin Palmitate Analysis
| Parameter | USP Method Reference | Optimized HPLC Method | "Green" HPLC Approach | Source(s) |
| Stationary Phase / Column | C18 reversed-phase column | Phenomenex Zorbax (Luna) cyano column (150 × 4.6 mm, 5 μm) | C18 or C8 column | scirp.orgresearchgate.netresearchgate.net |
| Mobile Phase | Complex composition with high organic content (~92% methanol) | Potassium phosphate buffer (5 mM, pH 3.0)—acetonitrile—tetrahydrofuran (20:75:5, v/v/v) | Purified water with formic/acetic acid and ethanol | scirp.orgresearchgate.netresearchgate.net |
| Flow Rate | Not specified | 1 mL/min | 0.7 - 1.0 mL/min | scirp.orgresearchgate.net |
| Detection | Refractive Index (RI) | UV at 210 nm | UV at various wavelengths (e.g., 296 nm) | scirp.orgresearchgate.netresearchgate.net |
| Run Time | ~30 min | ~5.6 min | ~3.1 min | scirp.orgresearchgate.netresearchgate.net |
| Key Advantage | Official method | Increased efficiency, reduced organic solvent use, shorter run time | Minimal waste generation, use of eco-friendly solvents | scirp.orgscilit.comresearchgate.net |
Mentioned Compounds
Advancements in Drug Delivery System Research for Clindamycin Palmitate
Formulation Strategies for Oral Bioavailability Enhancement beyond Current Solutions
While clindamycin (B1669177) palmitate hydrochloride is a prodrug designed to improve the properties of clindamycin for oral administration, research continues to explore novel strategies to further enhance its oral bioavailability. google.compatsnap.com Current formulations of clindamycin palmitate, such as the hydrochloride salt, are readily hydrolyzed in the gastrointestinal tract to the active clindamycin. nih.govmedcentral.com This rapid conversion is a key feature of its design. pfizermedicalinformation.com
However, the inherent physicochemical properties of clindamycin palmitate and its active metabolite can still present challenges. To address these, researchers are investigating advanced formulation technologies. One area of focus is the development of amorphous solid dispersions. These systems aim to improve the dissolution rate and solubility of poorly soluble drugs. By dispersing clindamycin palmitate in a polymeric matrix, it's possible to maintain the drug in a higher energy amorphous state, which can lead to enhanced absorption. uu.nl
Another approach involves the use of 3D-printing technologies, such as selective laser sintering (SLS). ejpps.online This technique allows for the precise fabrication of tablets with optimized drug release profiles. ejpps.online Research has explored the use of response surface methodology to optimize the formulation of 3D-printed tablets of clindamycin palmitate hydrochloride, aiming to improve dissolution and, consequently, bioavailability. ejpps.onlineuni-duesseldorf.de
Furthermore, the incorporation of bioavailability enhancers into formulations is being considered. These could include agents that modulate intestinal permeability or inhibit efflux pumps, thereby increasing the amount of drug that reaches systemic circulation. The development of dispersible tablets has also been a strategy to improve characteristics like rapid absorption and high bioavailability. google.com
| Formulation Strategy | Mechanism of Bioavailability Enhancement | Key Research Findings |
| Amorphous Solid Dispersions | Increases drug solubility and dissolution rate by maintaining the drug in a high-energy amorphous state within a polymer matrix. | Amorphous dispersions of clindamycin palmitate hydrochloride in a polymeric matrix can improve palatability and stability. uu.nl |
| 3D-Printed Tablets (SLS) | Allows for precise control over tablet structure and composition, enabling customized and potentially zero-order drug release profiles. | Formulation optimization of SLS 3D-printed tablets has been investigated to enhance the dissolution of clindamycin palmitate hydrochloride. ejpps.onlineuni-duesseldorf.de |
| Dispersible Tablets | Promotes rapid disintegration and dissolution in liquid, leading to faster absorption and potentially higher bioavailability. | Dispersible tablets of clindamycin palmitate hydrochloride have been developed to offer fast absorption and high bioavailability. google.com |
Exploration of Novel Prodrug Modifications for Targeted Delivery
Clindamycin palmitate itself is a prodrug of clindamycin, designed to mask the bitter taste of the parent drug and improve its suitability for oral administration, particularly in pediatric populations. patsnap.comuu.nl The palmitate ester is hydrolyzed in the body to release the active clindamycin. patsnap.com Building on this concept, researchers are exploring further prodrug modifications to achieve targeted delivery, which could enhance efficacy at the site of infection while minimizing systemic exposure and potential side effects.
The fundamental principle of a prodrug is to modify the chemical structure of an active pharmaceutical ingredient to alter its pharmacokinetic properties. In the case of clindamycin, the palmitate ester improves palatability. patsnap.com Future research in this area for "Clindamycin B Palmitate" would logically extend to creating prodrugs that are selectively activated at specific sites in the body.
For instance, a prodrug could be designed to be cleaved by enzymes that are overexpressed in particular tissues or at sites of inflammation. This would concentrate the active clindamycin where it is most needed. While specific research on novel prodrugs of "this compound" for targeted delivery is still an emerging area, the foundational work with clindamycin phosphate (B84403), another prodrug, provides a basis for such investigations. medchemexpress.com Clindamycin phosphate is used in topical and injectable formulations and is converted to active clindamycin by phosphatases in the body. medchemexpress.comwikipedia.org
The exploration of different ester linkages or other chemical moieties to the clindamycin molecule could yield prodrugs with varying rates of hydrolysis and tissue distribution profiles. The goal would be to create a library of clindamycin prodrugs, from which the most suitable candidate for a specific therapeutic application could be selected.
Innovations in Pediatric Formulations (e.g., Advanced Taste Masking Technologies, Novel Oral Solid Dispersions)
The bitter taste of clindamycin is a significant barrier to its use in children. uu.nl Clindamycin palmitate hydrochloride was developed as a prodrug to address this issue, making it more palatable for pediatric patients. patsnap.comuu.nl However, research indicates that the bitter taste may not be completely masked in its powder form. uu.nl This has spurred further innovation in pediatric formulations.
Advanced Taste Masking Technologies: Various techniques are being employed to improve the taste of clindamycin palmitate formulations. These include the use of flavor enhancers, sweeteners, and complexation with ion exchange resins. google.com Another approach is microencapsulation, where the drug particles are coated with a polymer to prevent them from dissolving in the mouth and interacting with taste receptors. google.com Melt granulation with polyhydric alcohols like polyethylene (B3416737) glycol has also been explored as a method to create taste-masked particles. google.com
Novel Oral Solid Dispersions: Oral solid dispersions represent a promising strategy for both taste masking and improving the stability of clindamycin palmitate. uu.nl By dispersing the drug in a polymeric matrix, such as a polyvinyl caprolactam–polyvinyl acetate–polyethylene glycol graft copolymer, an amorphous solid dispersion can be formed. uu.nluni-duesseldorf.de This not only helps to mask the bitter taste but can also protect the drug from degradation. uu.nl
3D-Printed Orally Disintegrating Tablets (ODTs): The use of selective laser sintering (SLS) 3D printing technology to create ODTs is a significant advancement. uu.nl This technology allows for the fabrication of tablets that rapidly disintegrate in the mouth, which is a desirable characteristic for pediatric and geriatric patients. uu.nl Research has focused on incorporating clindamycin palmitate hydrochloride into ODTs using polymers like Kollidon® VA64 to create an amorphous dispersion, thereby improving palatability. uu.nl
Dispersible Tablets: The development of dispersible tablets offers another convenient dosage form for children. google.com These tablets can be dispersed in water before administration, which can be easier for children who have difficulty swallowing solid dosage forms. google.com These formulations are designed for fast absorption and high bioavailability. google.com
| Innovation | Technology | Benefit for Pediatric Formulations |
| Advanced Taste Masking | Microencapsulation, complexation, melt granulation. | Reduces the bitter taste of clindamycin, improving patient compliance. uu.nlgoogle.com |
| Oral Solid Dispersions | Amorphous dispersion in a polymer matrix. | Masks taste and can improve drug stability. uu.nl |
| 3D-Printed ODTs | Selective Laser Sintering (SLS). | Creates rapidly disintegrating tablets that are easy to administer and can incorporate taste-masking technologies. uu.nl |
| Dispersible Tablets | Formulation of tablets that quickly break apart in liquid. | Provides a convenient and easy-to-administer dosage form for children. google.com |
Research on Topical and Localized Delivery Approaches (e.g., for Dermatological Applications, Polymeric Micelles, Liposomal Systems)
While clindamycin palmitate is primarily known for its oral formulations, research into topical and localized delivery systems for clindamycin and its derivatives is ongoing, with potential applications for "this compound." These advanced delivery systems aim to concentrate the drug at the site of action, such as the skin or specific body cavities, thereby enhancing efficacy and reducing systemic side effects.
Dermatological Applications: Topical formulations of clindamycin, typically using the phosphate ester, are widely used for treating acne vulgaris. fda.govdrugbank.com The effectiveness is attributed to its activity against Propionibacterium acnes. fda.gov Research has been conducted on various topical vehicles, including gels, lotions, and foams, to optimize drug delivery into the skin. fda.govclinicaltrials.gov In vitro skin penetration studies have been performed to compare different formulations and concentrations of co-administered active ingredients like benzoyl peroxide. clinicaltrials.gov The development of novel topical carriers for "this compound" could potentially offer advantages in terms of skin penetration or stability.
Polymeric Micelles: Polymeric micelles are nanosized core-shell structures that can encapsulate hydrophobic drugs like clindamycin palmitate. utwente.nl These systems can improve the solubility and stability of the drug. The hydrophilic shell of the micelle can also be modified with targeting ligands to direct the drug to specific cells or tissues. Research has explored the use of branched polymers that can self-assemble into stable aggregates upon exposure to poorly soluble drugs, which could be a viable approach for formulating clindamycin palmitate. justia.com Thermosensitive micelles within a hydrogel system have also been investigated for localized drug delivery. google.com
Liposomal Systems: Liposomes are another type of nanoparticle carrier that can be used for drug delivery. They are vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. A patent for a clindamycin palmitate hydrochloride liposome (B1194612) solid preparation exists, indicating research into this area for improving drug delivery. google.comgoogle.com Liposomal formulations can potentially enhance drug penetration into tissues and cells, and can also be designed for sustained release.
Other Localized Delivery Systems: Research has also explored other localized delivery systems. For example, injectable platelet-rich fibrin (B1330869) has been investigated as a drug carrier for clindamycin phosphate to increase its antibacterial susceptibility at a local site. mdpi.com Additionally, thermoreversible formulations using poloxamer polymers have been developed for the delivery of clindamycin to body cavities. google.com These types of systems could be adapted for the delivery of "this compound."
| Delivery System | Description | Potential Application for Clindamycin Palmitate |
| Topical Formulations | Gels, lotions, foams for application to the skin. | Dermatological applications, such as the treatment of acne. fda.govclinicaltrials.gov |
| Polymeric Micelles | Nanosized core-shell structures formed from self-assembling polymers. | Improved solubility, stability, and potentially targeted delivery of the drug. utwente.nljustia.com |
| Liposomal Systems | Vesicles composed of a lipid bilayer that can encapsulate drugs. | Enhanced tissue penetration and sustained release. google.comgoogle.com |
| Thermoreversible Gels | Formulations that are liquid at room temperature and form a gel at body temperature. | Localized delivery to body cavities. google.com |
Future Directions in Clindamycin Palmitate Research
Computational Modeling and Simulation in Prodrug Design and Prediction of Bioconversion
The design of prodrugs, such as clindamycin (B1669177) palmitate, is increasingly benefiting from computational approaches. These in silico methods offer a cost-effective and time-efficient way to predict the metabolic fate of drug candidates and screen large numbers of chemical compounds. researchgate.netinnovareacademics.in
Future research will likely leverage sophisticated computational tools to refine the design of clindamycin prodrugs. Key areas of focus include:
Predicting Bioconversion: A significant challenge in prodrug development is accurately predicting the conversion of the prodrug to its active form within the body. mdpi.com Computational models, including molecular dynamics (MD) simulations and quantitative structure-property relationship (QSPR) models, can be employed to predict the enzymatic cleavage of the palmitate ester from clindamycin. mdpi.commdpi.com These simulations can provide insights into the interactions between clindamycin palmitate and the esterase enzymes responsible for its conversion, helping to optimize the prodrug's structure for efficient activation. mdpi.com
Enzyme Mimicry: An emerging area is the use of computational methods to design prodrugs that are activated through intramolecular chemical processes, mimicking enzyme catalysis without the need for an actual enzyme. exo-ricerca.it This approach could lead to novel clindamycin prodrugs with highly predictable activation rates. novapublishers.comexo-ricerca.it
Table 1: Computational Tools in Clindamycin Palmitate Prodrug Research
| Computational Method | Application in Prodrug Design | Potential Benefit for Clindamycin Palmitate |
| Molecular Docking | Predicts binding affinity between a ligand and a protein. mdpi.com | Optimizing the fit of clindamycin palmitate with metabolic enzymes. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. mdpi.comnih.gov | Understanding the dynamic interactions and stability of the prodrug-enzyme complex. nih.gov |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Combines the accuracy of quantum mechanics for the reactive site with the efficiency of molecular mechanics for the larger system. mdpi.com | Providing a more precise understanding of the chemical reaction of ester cleavage. |
| Quantitative Structure-Property Relationship (QSPR) | Relates the chemical structure of a molecule to its physical properties. mdpi.com | Predicting and improving properties like solubility and metabolic stability. |
Advanced Spectroscopic and Structural Biology Approaches for Mechanism Elucidation
A deep understanding of how clindamycin interacts with its target—the bacterial ribosome—and how resistance emerges is crucial for developing improved therapies. dermatologytimes.commdpi.com Advanced analytical techniques are providing unprecedented insights at the molecular level.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique allows for the high-resolution structural determination of large biomolecular complexes. Recent cryo-EM studies have visualized clindamycin bound to the ribosome, revealing the precise atomic interactions. dermatologytimes.comrcsb.org Future research using cryo-EM will be instrumental in understanding how resistance mutations alter the binding site and in designing new clindamycin analogs that can overcome these changes. dermatologytimes.comresearchgate.net
X-ray Crystallography: X-ray crystallography has been fundamental in elucidating the binding mode of clindamycin and other antibiotics to the ribosome. mdpi.comnih.gov High-resolution crystal structures can reveal the role of individual atoms and even water molecules in the drug-target interaction, providing a detailed blueprint for structure-based drug design. rcsb.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide dynamic information about the interaction between clindamycin and the ribosome in solution, complementing the static pictures provided by cryo-EM and crystallography. aiche.org It can also be used to characterize the structure and regioselectivity of synthesized clindamycin palmitate. aiche.org
Table 2: Structural Biology Techniques in Clindamycin Research
| Technique | Information Provided | Application to Clindamycin |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of large biological complexes. dermatologytimes.com | Visualizing clindamycin binding to the ribosome and understanding resistance mechanisms. dermatologytimes.com |
| X-ray Crystallography | Atomic-resolution 3D structure of molecules. mdpi.com | Detailing the precise interactions between clindamycin and its ribosomal target. mdpi.comresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on molecular structure, dynamics, and interactions in solution. aiche.org | Characterizing the synthesized prodrug and studying its dynamic interactions. aiche.org |
Development of Next-Generation Resistance Reversal Strategies (e.g., Novel Efflux Pump Inhibitors)
Bacterial resistance to clindamycin can arise from several mechanisms, including target site modification and active efflux of the drug from the bacterial cell. frontiersin.org A promising strategy to combat resistance is the co-administration of an antibiotic with a resistance-reversal agent.
Efflux Pump Inhibitors (EPIs): Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, reducing their intracellular concentration and effectiveness. frontiersin.orgnih.gov The development of potent and specific EPIs is a major focus of current research. nih.govanr.fr Future work will involve screening for and designing novel EPIs that can be used in combination with clindamycin to restore its activity against resistant strains. nih.gov Some plant-derived compounds, like piperine (B192125) from Piper nigrum, have shown potential as EPIs. mdpi.comnih.gov
Overcoming Target-Site Mutations: Resistance often occurs through mutations in the 23S rRNA of the bacterial ribosome, which prevent clindamycin from binding effectively. asm.org Structure-guided design, informed by cryo-EM and crystallography data, can be used to develop new clindamycin derivatives that can bind to these mutated ribosomes. nih.gov For example, the synthetic antibiotic iboxamycin (B13906954) was designed to overcome resistance mediated by Erm and Cfr ribosomal RNA methyltransferase enzymes. researchgate.netnih.gov
Combination Therapy: Combining clindamycin with other agents can also help to overcome resistance. For instance, the combination of topical clindamycin with benzoyl peroxide is recommended to reduce the emergence of resistance in the treatment of acne. nih.govconsultant360.com
Exploration of New Biocatalytic Pathways for Sustainable and Efficient Synthesis
Enzymatic Synthesis: Researchers have successfully used immobilized lipases, such as Candida antarctica lipase (B570770) B (Novozym 435), to catalyze the one-step synthesis of clindamycin palmitate with high conversion rates and regioselectivity. aiche.orgacs.org This enzymatic process simplifies the synthesis, reduces waste, and is more environmentally friendly. aiche.org
Novel Biocatalysts: Future research will focus on discovering and engineering new enzymes with improved catalytic efficiency, stability, and substrate specificity for the synthesis of clindamycin esters. researchgate.net The development of innovative immobilization techniques, such as hybrid nanoflowers, could further enhance the reusability and cost-effectiveness of these biocatalysts. researchgate.net
Understanding Biosynthetic Pathways: A deeper understanding of the natural biosynthetic pathway of lincosamide antibiotics can inspire new synthetic strategies. pnas.orgacs.org Elucidating the enzymatic reactions involved in the formation of the lincosamide core can open up avenues for chemoenzymatic synthesis and the creation of novel analogs. pnas.orgacs.org
Interdisciplinary Research on Antimicrobial Stewardship in Research and Development
Antimicrobial stewardship (AMS) refers to a coordinated set of strategies to improve the use of antimicrobial medications. nih.gov While often associated with clinical practice, the principles of stewardship are increasingly recognized as vital in the research and development (R&D) of new antibiotics.
Integrating Stewardship into Preclinical Development: The current antibiotic pipeline is weak, with few truly innovative agents in development. dovepress.comtandfonline.com Integrating AMS principles early in the R&D process can help prioritize the development of antibiotics that address the most critical public health needs, as identified by organizations like the World Health Organization (WHO). contagionlive.comwho.int
Multidisciplinary Collaboration: Addressing the complex challenge of antimicrobial resistance requires a multidisciplinary approach, bringing together experts in medicine, pharmacy, microbiology, behavioral science, and data science. wellcomeopenresearch.orgresearchgate.net Such collaborations are essential for developing effective AMS interventions and for guiding the R&D of new antibiotics. innovationnewsnetwork.comnih.gov
Focus on Targeted Therapies: Future R&D efforts should move away from broad-spectrum agents and focus on developing precision antibiotics that target specific pathogens. tandfonline.com This approach can help to minimize the selection pressure that drives resistance. nih.gov
By embracing these future research directions, the scientific community can work towards ensuring that clindamycin and its derivatives remain effective therapeutic options in the face of evolving bacterial resistance.
Q & A
Q. How can researchers validate an HPLC method for quantifying Clindamycin Palmitate Hydrochloride in drug products?
- Methodological Answer : Validation requires establishing linearity, precision, and accuracy. For linearity, use a calibration curve (15–500 µg/mL) with ≥7 calibration points, ensuring slope consistency (e.g., 3.83–3.89) and R² ≥ 0.9996 over three days . Include mobile phase optimization (e.g., docusate sodium, ammonium acetate, and methanol) to enhance peak resolution . Report intra-day and inter-day variability using replicate analyses.
Q. What analytical strategies are recommended for impurity profiling of Clindamycin B Palmitate?
- Methodological Answer : Employ gradient HPLC with a mobile phase of acetate buffer and acetonitrile (50:50) to separate impurities (e.g., Clindamycin 3-Palmitate, sulfoxides). Use a photodiode array detector for peak identification and quantify impurities relative to the main peak. Comparative dissolution studies (0.4% SDS medium, 75 rpm) can further validate impurity levels against reference standards .
Q. Why is this compound formulated as a prodrug, and how does this affect experimental design?
- Methodological Answer : The palmitate ester masks clindamycin’s bitter taste, improving pediatric compliance. In vitro studies must account for enzymatic hydrolysis (e.g., using liver microsomes or plasma esterases) to quantify active clindamycin release. Pharmacokinetic models should differentiate esterase activity across species to predict human bioavailability .
Q. How should researchers document methodologies to ensure reproducibility in this compound studies?
- Methodological Answer : Follow ICH guidelines: detail HPLC parameters (column type, flow rate), dissolution conditions (apparatus, medium), and statistical models (e.g., response surface methodology). Use supplementary materials for extensive datasets (e.g., crystallinity profiles, porosity measurements) to avoid overcrowding the main text .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize 3D-printed this compound formulations?
- Methodological Answer : Design experiments with independent variables (e.g., laser scanning speed, excipient ratios) and responses (hardness, disintegration time). Use central composite design to model interactions. For example, laser speeds of 200–300 mm/s increase porosity (24.4–31.1%), affecting dissolution rates. Validate models with independent batches and characterize printlets via X-ray micro-CT for microstructure analysis .
Q. How do regional differences in bacterial resistance impact the clinical relevance of in vitro susceptibility data for this compound?
- Methodological Answer : Conduct comparative resistance surveillance using CLSI/EUCAST guidelines. For example, reconcile discrepancies between European (lower resistance) and Chinese (higher resistance) data by correlating local antibiotic usage patterns with in vitro MIC values. Use logistic regression to adjust clinical breakpoints for regional epidemiology .
Q. What methodologies resolve contradictions in dissolution and related substance profiles between generic and originator this compound formulations?
- Methodological Answer : Perform head-to-head dissolution testing under pharmacopeial conditions (e.g., USP Apparatus II, 75 rpm) with discriminatory media (e.g., 0.4% SDS). Use principal component analysis (PCA) to cluster impurity profiles and dissolution efficiency (DE20 ≥ 94%) for bioequivalence assessment. Include accelerated stability studies to predict shelf-life differences .
Q. How can researchers address heterogeneity in drug-protein interaction studies involving this compound?
- Methodological Answer : Use hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map solvent-accessible regions of target proteins (e.g., ribosomal subunits). Analyze protection factors to distinguish local versus global unfolding effects. For example, clindamycin’s binding may expose specific amide groups due to localized conformational changes .
Q. What experimental designs improve the clinical translatability of preclinical data for this compound?
- Methodological Answer : Integrate physiologically based pharmacokinetic (PBPK) modeling with in vitro dissolution and permeability data. Validate against clinical PK data (e.g., Cmax, Tmax) using sensitivity analysis. For safety, compare adverse event rates (e.g., 1.96% vs. 20.41% for GI effects) across formulations via Fisher’s exact test .
Tables for Key Data
Table 1 : HPLC Validation Parameters for Clindamycin Palmitate Hydrochloride
| Parameter | Day 1 | Day 2 | Day 3 |
|---|---|---|---|
| Slope | 3.89 | 3.83 | 3.89 |
| Y-intercept | 8.87 | 8.74 | 9.53 |
| R² | 0.9996 | 0.9999 | 0.9997 |
| Range (µg/mL) | 15–500 | 15–500 | 15–500 |
Table 2 : Comparative Dissolution Profiles (20-min Data)
| Formulation | Dissolution Rate (%) | Total Impurities (%) |
|---|---|---|
| Originator Oral Solution | 94.2 | 2.8 |
| Generic Dispersible Tablet | 95.1 | 1.2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
